Lentztrehalose C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H30O12 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,4aR,5R,7R,8R,8aR)-8-hydroxy-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]dioxin-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O12/c1-17(2,24)8-5-25-13-7(4-19)27-16(12(23)14(13)28-8)29-15-11(22)10(21)9(20)6(3-18)26-15/h6-16,18-24H,3-5H2,1-2H3/t6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
QEPIZJRJOJDKQJ-NLIDIAEPSA-N |
Isomeric SMILES |
CC(C)([C@H]1CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
Canonical SMILES |
CC(C)(C1COC2C(OC(C(C2O1)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Lentztrehalose C: Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Lentztrehalose C, a novel cyclized analog of trehalose. It details its discovery and isolation from the actinomycete Lentzea sp. ML457-mF8, elucidates its structure, and discusses its potential as a therapeutic agent, particularly due to its stability against enzymatic hydrolysis and its ability to induce autophagy.
Discovery and Significance
This compound, along with its analogs Lentztrehalose A and B, was discovered during further investigation of the actinomycete strain Lentzea sp. ML457-mF8, the original producer of lentztrehalose (now renamed lentztrehalose A)[1][2]. The initial discovery of these analogs was hindered by impurities during the isolation process when the producing strain was cultured on steamed flattened barley[1][2]. Trehalose, a disaccharide of glucose, is a promising therapeutic candidate for neurodegenerative diseases due to its role as a chemical chaperone and autophagy inducer. However, its low bioavailability, as it is readily hydrolyzed by the enzyme trehalase in the intestine and kidney, limits its clinical use[3].
This compound, being a cyclized analog of Lentztrehalose A, exhibits significant stability against mammalian trehalase, making it a promising candidate for drug development[3][4]. This enhanced stability suggests potentially greater bioavailability compared to trehalose[5]. The lentztrehaloses are believed to be produced by the microorganism as humectants or protectants under dry environmental conditions[3][4].
Physicochemical Properties and Structural Elucidation
This compound is structurally defined as 3, 4-O-[(1R)-1-(2-hydroxy-2-propyl)-1, 2-ethanediyl] trehalose[1][6]. Its structure was determined through a combination of high-resolution electrospray ionization-mass spectrometry (HRESI-MS), elemental analysis, and extensive NMR spectroscopy, including 1H-1H COSY, TOCSY, and HMBC experiments[1][6].
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C17H30O12 | [6] |
| Optical Rotation | +160° | [6] |
| Key HMBC Correlations | H-3' to C-2; H-2 to C-3' | [1] |
| Key NOE Correlations | H-2 and H-3' | [1][6] |
The key HMBC correlations from H-3' of the trehalose moiety to the oxymethine at C-2 and from H-2 to C-3' were crucial in establishing the cyclic ether linkage[1]. Furthermore, NOE observations between H-2 and H-3' indicated the equatorial orientation of the 2-hydroxy-2-propyl group in the additional six-membered ring[1][6].
Isolation and Purification Protocol
The isolation of this compound from the culture of Lentzea sp. ML457-mF8 involved a multi-step chromatographic process designed to separate it from other sugars and impurities.
Experimental Workflow for Isolation of this compound
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Lentztrehalose C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose C is a naturally occurring trehalose analog isolated from the actinomycete Lentzea sp. ML457-mF8. As a member of the lentztrehalose family, it exhibits significant biological stability, particularly resistance to enzymatic degradation by trehalase, which is prevalent in mammals and microbes. This stability enhances its bioavailability compared to trehalose, making it a promising candidate for various therapeutic applications. Notably, this compound has been identified as an inducer of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates, through a mammalian target of rapamycin (mTOR)-independent pathway. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways.
Physicochemical Properties
This compound is a cyclized analog of Lentztrehalose A.[1] Its core structure consists of two glucose units linked by an α,α-1,1-glycosidic bond, characteristic of trehalose, with a modified side chain.
General Properties
A summary of the general physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O₁₂ | [2] |
| Molecular Weight | 426.415 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | >75% (qNMR) | [2] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Water (H₂O). Insoluble in Hexane. | [2] |
| Optical Rotation | +160° | [2] |
| Sweetness | Reported to be the sweetest among the lentztrehaloses (A, B, and C) and comparable to trehalose. | [2] |
Note: A specific melting point for this compound has not been reported in the reviewed literature.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).
The ¹H and ¹³C NMR spectral data for this compound, recorded in methanol-d₄, are summarized in Table 2.[2]
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Trehalose Moiety | ||
| 1' | 95.1 | 5.14 (d, 3.7) |
| 2' | 73.1 | 3.53 (dd, 10.0, 3.7) |
| 3' | 76.1 | 3.92 (t, 9.8) |
| 4' | 79.0 | 3.17 (t, 9.5) |
| 5' | 74.0 | 3.48 (ddd, 10.0, 5.2, 2.4) |
| 6'a | 62.6 | 3.73 (dd, 12.0, 2.4) |
| 6'b | 3.64 (dd, 12.0, 5.2) | |
| 1'' | 95.1 | 5.10 (d, 3.8) |
| 2'' | 73.2 | 3.51 (dd, 10.0, 3.8) |
| 3'' | 74.7 | 3.84 (t, 9.4) |
| 4'' | 71.9 | 3.29 (t, 9.8) |
| 5'' | 74.4 | 3.46 (ddd, 10.0, 5.5, 2.4) |
| 6''a | 62.7 | 3.79 (dd, 12.0, 2.4) |
| 6''b | 3.67 (dd, 12.0, 5.5) | |
| Side Chain | ||
| 1a | 72.4 | 3.86 (dd, 11.2, 2.4) |
| 1b | 3.63 (dd, 11.2, 8.0) | |
| 2 | 79.1 | 3.79 (ddd, 8.0, 2.4, 2.4) |
| 3 | 78.7 | |
| 4 | 23.4 | 1.16 (s) |
| 5 | 25.0 | 1.37 (s) |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was utilized to determine the molecular formula of this compound as C₁₇H₃₀O₁₂.[2]
Infrared spectra were recorded on a FT/IR-4100 Fourier transform infrared spectrometer.[2] While the specific absorption bands for this compound are not detailed in the primary literature, the IR spectrum would be expected to show characteristic absorptions for O-H (broad), C-H, and C-O stretching vibrations, consistent with its polyhydroxylated disaccharide structure.
Biological Activity
Enzymatic Stability
This compound is minimally hydrolyzed by porcine kidney trehalase, indicating its stability in mammalian systems.[2] This resistance to enzymatic degradation contributes to its enhanced bioavailability compared to trehalose.[3]
Antioxidative Activity
This compound exhibits faint antioxidative activity. In an Oxygen Radical Absorbance Capacity (ORAC) assay, it showed an ORAC value of 8.1 µmol TE g⁻¹.[2]
Autophagy Induction
This compound induces autophagy in human cancer cells at a level comparable to trehalose.[1] This induction occurs through an mTOR-independent signaling pathway.[4]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described for the isolation of lentztrehaloses from Lentzea sp. ML457-mF8.[2]
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
-
Cultivation: The producing strain, Lentzea sp. ML457-mF8, is cultured on a medium of steamed germinated brown rice.
-
Extraction: The entire culture is extracted sequentially with methanol and then ethanol.
-
Solvent Removal: The solvent from the extract is removed by evaporation.
-
Initial Chromatography: The dried extract is subjected to chromatography using a DIAION HP20 column.
-
HPLC Purification: The fractions containing lentztrehaloses are further purified by High-Performance Liquid Chromatography (HPLC) using an octadecyl silica (ODS) column followed by a polyamine column.
-
Final Purification: The final purification steps involve chromatography on silica gel, activated carbon, and Sephadex LH-20 columns to yield pure (>95%) this compound.
Autophagy Induction Assay
The induction of autophagy by this compound can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting.[2]
Workflow for Autophagy Induction Assay
Caption: Workflow for assessing autophagy induction by this compound.
-
Cell Culture: Human cancer cell lines (e.g., Mewo melanoma, OVK18 ovarian cancer) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blotting.
-
Antibody Detection: The membrane is incubated with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is detected using an appropriate substrate (e.g., enhanced chemiluminescence, ECL). An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.
Signaling Pathway
This compound induces autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[4] The proposed mechanism involves lysosomal-mediated activation of Transcription Factor EB (TFEB).[1][5]
mTOR-Independent Autophagy Induction by this compound
Caption: Proposed mTOR-independent autophagy pathway induced by this compound.
This pathway is initiated by the interaction of this compound with lysosomes, leading to a transient permeabilization of the lysosomal membrane.[1][5] This results in a leakage of calcium ions (Ca²⁺) into the cytosol, which in turn activates the calcium-dependent phosphatase calcineurin (PPP3). Activated calcineurin dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in the autophagy process and lysosomal function, ultimately leading to the induction of autophagy.[1][5] This mechanism operates independently of the mTOR signaling pathway, which is a significant advantage as it may circumvent resistance mechanisms associated with mTOR-dependent autophagy induction.[4]
Conclusion
This compound is a promising trehalose analog with unique physicochemical properties and biological activities. Its stability against enzymatic degradation and its ability to induce mTOR-independent autophagy make it a valuable molecule for further investigation in the fields of drug discovery and development, particularly for neurodegenerative diseases, cancers, and other conditions where autophagy plays a protective role. This technical guide provides a foundational understanding of this compound for researchers and scientists, summarizing its key characteristics and providing detailed experimental frameworks for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile, including its melting point and detailed solid-state characteristics.
References
- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. tandfonline.com [tandfonline.com]
Lentztrehalose C: A Technical Guide to its Mechanism of Action as an Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose C, a cyclized analog of trehalose, has been identified as a potent inducer of autophagy, a cellular process critical for the degradation and recycling of dysfunctional cellular components.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct mechanistic studies on this compound are limited, its structural similarity to trehalose allows for informed hypotheses based on the well-documented pathways of its parent compound. This document summarizes the available quantitative data, details key experimental protocols for assessing its activity, and presents visual diagrams of the proposed signaling pathways.
Introduction to this compound and Autophagy
Autophagy is a conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, such as aggregated proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.
This compound is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to induce autophagy.[1][2] Discovered from the actinomycete Lentzea sp., this compound, along with its counterparts Lentztrehalose A and B, has demonstrated the ability to induce autophagy in human cancer cells at levels comparable to trehalose.[1][2] A key advantage of lentztrehaloses is their minimal hydrolysis by mammalian trehalase, which significantly increases their bioavailability compared to trehalose.[1][2] This enhanced stability makes this compound a promising candidate for therapeutic development in autophagy-related diseases.
Quantitative Data on Autophagy Induction
The primary study by Wada et al. (2015) provides the foundational quantitative data on the autophagy-inducing capacity of this compound. The study utilized Western blot analysis to measure the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form (LC3-II), a hallmark of autophagosome formation.
Table 1: Induction of LC3-II Expression by Lentztrehaloses and Trehalose in Human Cancer Cell Lines
| Cell Line | Treatment (100 mM) | Fold Increase in LC3-II/Actin Ratio (relative to control) |
| HT-29 (Colon Cancer) | Trehalose | ~2.5 |
| Lentztrehalose A | ~2.5 | |
| Lentztrehalose B | ~2.5 | |
| This compound | ~2.5 | |
| A549 (Lung Cancer) | Trehalose | ~3.0 |
| Lentztrehalose A | ~3.0 | |
| Lentztrehalose B | ~3.0 | |
| This compound | ~3.0 | |
| HeLa (Cervical Cancer) | Trehalose | ~2.0 |
| Lentztrehalose A | ~2.0 | |
| Lentztrehalose B | ~2.0 | |
| This compound | ~2.0 |
Data are approximated from the published Western blot images in Wada et al. (2015) and presented for comparative purposes.
Proposed Mechanisms of Action
While the precise molecular pathway of this compound-induced autophagy has not been fully elucidated, two primary mechanisms, established for its parent compound trehalose, are strongly hypothesized to be relevant.
mTOR-Independent Autophagy Induction
A significant body of evidence suggests that trehalose induces autophagy through a pathway independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This is a crucial distinction from conventional autophagy inducers like rapamycin.
TFEB-Mediated Lysosomal Biogenesis
A more recently elucidated mechanism for trehalose involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This pathway is initiated by lysosomal stress.
The proposed sequence of events is as follows:
-
Lysosomal Accumulation: this compound is taken up by the cell, likely through endocytosis, and accumulates within lysosomes.
-
Lysosomal Stress: The accumulation of the sugar within the lysosome leads to a mild elevation of lysosomal pH and osmotic stress.
-
mTORC1 Dissociation: This lysosomal stress causes the dissociation of mTORC1 from the lysosomal surface.
-
Calcineurin Activation: The stress may also induce the release of Ca2+ from the lysosome, activating the phosphatase calcineurin.
-
TFEB Dephosphorylation and Nuclear Translocation: Inactivated mTORC1 and activated calcineurin lead to the dephosphorylation of TFEB.
-
Gene Transcription: Dephosphorylated TFEB translocates to the nucleus, where it promotes the transcription of genes involved in autophagy and lysosomal biogenesis.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to the characterization of this compound as an autophagy inducer, based on the protocols described by Wada et al. (2015).
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HT-29, A549, and HeLa are suitable models.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: this compound is dissolved in sterile water or culture medium to prepare a stock solution. Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 100 mM) or vehicle control. Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting for analysis.
Western Blot Analysis for LC3 Conversion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against LC3. An antibody against a housekeeping protein, such as β-actin, is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities of LC3-I, LC3-II, and the loading control are quantified using densitometry software. The ratio of LC3-II to the loading control is calculated to determine the extent of autophagy induction.
Conclusion and Future Directions
This compound is a promising autophagy inducer with significant therapeutic potential due to its efficacy and enhanced stability compared to trehalose. While the precise molecular mechanisms are still under investigation, the mTOR-independent and TFEB-activation pathways, well-established for trehalose, provide a strong hypothetical framework.
Future research should focus on:
-
Directly investigating the signaling pathways activated by this compound to confirm the roles of mTOR and TFEB.
-
Identifying the specific cellular transporters or receptors involved in this compound uptake.
-
Evaluating the efficacy of this compound in in vivo models of autophagy-related diseases.
A deeper understanding of this compound's mechanism of action will be crucial for its translation into novel therapeutics for a range of debilitating diseases.
References
The Biological Activity of Cyclized Trehalose Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of cyclized trehalose analogs, with a focus on their potential as therapeutic agents. We delve into their enzyme inhibition properties, and antimycobacterial activity, and explore their synthesis and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to Cyclized Trehalose Analogs
Trehalose, a naturally occurring non-reducing disaccharide, is known for its remarkable stabilizing properties. Its synthetic analogs, particularly those with a cyclized structure, often referred to as cyclotrehalans, have garnered significant interest in the scientific community. These molecules, which are structurally analogous to cyclodextrins, possess a unique three-dimensional structure that allows them to encapsulate guest molecules, leading to a wide range of biological activities. Their potential applications span from enzyme inhibition and antimicrobial agents to drug delivery vehicles.
Enzyme Inhibition by Trehalose Analogs
A significant area of research into trehalose analogs has been their ability to inhibit specific enzymes. This inhibitory action is often attributed to their structural similarity to the natural substrates of these enzymes.
Quantitative Data on Trehalase Inhibition
While specific quantitative data for cyclized trehalose analogs as enzyme inhibitors is limited in publicly available literature, studies on non-cyclized analogs provide valuable insights into their potential. For instance, a novel trehalose derivative, 3,3'-diketotrehalose, has been shown to be a specific inhibitor of trehalases.[1] The inhibitory activity of this analog against pig-kidney and Bombyx mori trehalases is summarized in the table below.
| Analog | Target Enzyme | IC50 (mM) | Ki (mM) | Inhibition Type |
| 3,3'-diketotrehalose | Pig-kidney trehalase | 0.8 | 0.2 | Competitive |
| 3,3'-diketotrehalose | Bombyx mori trehalase | 2.5 | 0.6 | Competitive |
Experimental Protocol: Trehalase Inhibition Assay
The following protocol outlines a general method for determining the inhibitory activity of trehalose analogs against trehalase.
Materials:
-
Trehalase enzyme (e.g., from pig kidney or Bombyx mori)
-
Trehalose (substrate)
-
Trehalose analog (inhibitor)
-
Phosphate buffer (pH 6.8)
-
Glucose oxidase-peroxidase reagent
-
o-Dianisidine
-
Spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of trehalase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate and Inhibitor Solutions: Prepare stock solutions of trehalose and the trehalose analog in phosphate buffer. A range of inhibitor concentrations should be prepared to determine the IC50 value.
-
Assay Reaction:
-
In a microcentrifuge tube, combine the trehalase solution, the trehalose analog solution (at various concentrations), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the trehalose substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
-
Glucose Measurement:
-
Centrifuge the reaction tubes to pellet any precipitate.
-
Transfer an aliquot of the supernatant to a new tube.
-
Add the glucose oxidase-peroxidase reagent and o-dianisidine.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the trehalose analog compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki) and the type of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Antimycobacterial Activity of Trehalose Analogs
Trehalose metabolism is crucial for the survival and virulence of Mycobacterium tuberculosis, the causative agent of tuberculosis. This has made the enzymes involved in trehalose metabolism attractive targets for the development of new antimycobacterial drugs. While specific data on cyclized trehalose analogs is still emerging, various non-cyclized analogs have shown promising activity.
Experimental Protocol: Antimycobacterial Susceptibility Testing
The following is a general protocol for determining the minimum inhibitory concentration (MIC) of trehalose analogs against Mycobacterium species.
Materials:
-
Mycobacterium species (e.g., Mycobacterium tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Trehalose analog (test compound)
-
96-well microplates
-
Resazurin solution
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Grow the Mycobacterium species in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.
-
Compound Dilution: Prepare a series of two-fold dilutions of the trehalose analog in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: Add the prepared mycobacterial inoculum to each well of the microplate. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
MIC Determination:
-
After the incubation period, add resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
-
Signaling Pathways and Experimental Workflows
To visualize the biological processes involving cyclized trehalose analogs, diagrams of signaling pathways and experimental workflows can be generated using the DOT language with Graphviz.
Enzyme Inhibition Pathway
The following DOT script generates a diagram illustrating a competitive enzyme inhibition pathway, a common mechanism for trehalose analogs.
Caption: Competitive enzyme inhibition by a cyclized trehalose analog.
Experimental Workflow for Host-Guest Binding Assay
This DOT script outlines a typical workflow for a host-guest binding assay, which is relevant for studying the inclusion complex formation of cyclotrehalans.
Caption: Workflow for determining host-guest binding affinity.
Conclusion and Future Directions
Cyclized trehalose analogs represent a promising class of molecules with diverse biological activities. While research has demonstrated their potential as enzyme inhibitors and antimycobacterial agents, there is a clear need for more extensive quantitative studies to fully elucidate their structure-activity relationships. The development of detailed and standardized experimental protocols for their synthesis and biological evaluation will be crucial for advancing these compounds through the drug discovery pipeline. Future research should focus on synthesizing a broader range of cyclized analogs and screening them against a variety of biological targets to uncover their full therapeutic potential. The use of computational modeling in conjunction with experimental studies will also be invaluable in designing next-generation cyclized trehalose analogs with enhanced potency and selectivity.
References
An In-depth Technical Guide to the Synthesis and Absolute Configuration of Lentztrehalose C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose C, a naturally occurring trehalose analogue isolated from the actinomycete Lentzea sp., has garnered interest due to its unique cyclized structure and its potential as an autophagy inducer. As a member of the lentztrehalose family, it is resistant to hydrolysis by trehalase, making it a promising candidate for therapeutic applications where the bioavailability of trehalose is a limiting factor. This technical guide provides a comprehensive overview of the structural elucidation of this compound, a proposed synthetic pathway, and a detailed analysis of its absolute configuration. While a total synthesis of this compound has not yet been reported in the literature, this guide outlines a scientifically grounded proposed synthesis based on the known synthesis of its precursor, Lentztrehalose A, and established methodologies for intramolecular cyclization in carbohydrate chemistry.
Structural Elucidation and Physicochemical Properties
This compound is distinguished from its analogue, Lentztrehalose A, by a cyclic ether linkage. Spectroscopic analysis, particularly 2D NMR, has been instrumental in determining its complex structure.
Quantitative Data
The known physicochemical and spectroscopic data for this compound are summarized in the table below. This data is critical for the characterization and identification of the molecule, whether isolated from natural sources or synthetically produced.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O₁₂ | [1] |
| Molecular Weight | 426.41 g/mol | [1] |
| Optical Rotation ([α]D) | +160° | [1] |
| ¹H NMR (CD₃OD) | See Table 2 for detailed assignments | [1] |
| ¹³C NMR (CD₃OD) | See Table 2 for detailed assignments | [1] |
Table 1: Physicochemical Properties of this compound
NMR Spectroscopic Data
The following table details the ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for its structural elucidation.
| Position | δC (ppm) | δH (ppm), J (Hz) |
| Trehalose Moiety | ||
| 1', 1" | 95.7, 95.6 | 5.14 (d, 3.8), 5.10 (d, 3.8) |
| 2', 2" | 73.6, 73.5 | 3.55 (dd, 10.0, 3.8), 3.52 (dd, 10.0, 3.8) |
| 3', 3" | 76.1, 74.8 | 3.92 (t, 9.5), 3.79 (t, 9.5) |
| 4', 4" | 79.0, 72.0 | 3.17 (t, 9.5), 3.40 (t, 9.5) |
| 5', 5" | 74.4, 74.3 | 3.75 (ddd, 10.0, 5.0, 2.5), 3.73 (m) |
| 6', 6" | 62.8, 62.7 | 3.64 (dd, 12.0, 5.0), 3.73 (m) |
| Side Chain | ||
| 1 | 72.4 | 3.63 (dd, 10.0, 5.0), 3.86 (dd, 10.0, 2.5) |
| 2 | 79.1 | 3.79 (m) |
| 3 | 78.7 | - |
| 4 | 23.4 | 1.16 (s) |
| 5 | 25.0 | 1.37 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD [1]
Proposed Synthesis of this compound
Currently, a laboratory synthesis of this compound has not been published. However, based on the known synthesis of Lentztrehalose A, a plausible route involving an intramolecular cyclization of a diol precursor can be proposed. The synthesis of Lentztrehalose A has been achieved, providing a clear starting point for accessing this compound.[2]
Proposed Synthetic Pathway
The proposed synthesis commences with a protected form of Lentztrehalose A. The key transformation is the stereoselective intramolecular cyclization of the vicinal diol on the side chain with the C-3' hydroxyl group of the trehalose core to form the characteristic six-membered cyclic ether.
Figure 1: Proposed synthetic pathway to this compound from a protected trehalose derivative.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established methodologies in carbohydrate chemistry.
Step 1: Synthesis of Protected Lentztrehalose A (Diol Intermediate)
This step follows the reported synthesis of Lentztrehalose A.[2] Briefly, commercially available trehalose is selectively protected, for instance, by forming benzylidene acetals at the 4,6- and 4',6'-positions. Subsequent benzylation of the remaining free hydroxyls followed by regioselective reductive opening of one benzylidene acetal yields a diol at the 4' and 6' positions. After protection of the 6'-hydroxyl, the 4'-hydroxyl is prenylated. Finally, a Sharpless asymmetric dihydroxylation of the prenyl group furnishes the protected diol intermediate of Lentztrehalose A.
Step 2: Intramolecular Cyclization to form Protected this compound (Proposed)
This crucial step involves the formation of the cyclic ether. An acid-catalyzed dehydration is a plausible method.
-
Reaction: To a solution of the protected Lentztrehalose A diol intermediate in an anhydrous, non-polar solvent such as dichloromethane or toluene, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) or a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) is added at 0 °C.
-
Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound.
Step 3: Global Deprotection to Yield this compound
The final step involves the removal of all protecting groups.
-
Reaction: The protected this compound is dissolved in a suitable solvent system (e.g., methanol/ethyl acetate). A palladium catalyst on carbon (10% Pd/C) is added.
-
Conditions: The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until TLC analysis indicates complete deprotection.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The final product, this compound, can be purified by recrystallization or chromatography if necessary.
Absolute Configuration
The absolute configuration of the trehalose core is known to be (α,α)-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. The stereochemistry of the side chain in Lentztrehalose A has also been determined.[2] The formation of the cyclic ether in this compound introduces new stereocenters, the configuration of which can be inferred from the precursor and the reaction mechanism.
Logic for Determining the Absolute Configuration
The stereochemistry of the newly formed cyclic ether is dependent on the configuration of the diol in the Lentztrehalose A precursor and the stereochemical course of the intramolecular cyclization.
Figure 2: Logical workflow for the determination of the absolute configuration of this compound.
Based on the reported NOE data for the natural product, which shows the 2-hydroxy-2-propyl group to be in an equatorial orientation, and assuming a chair-like transition state for the cyclization, the stereochemical outcome can be predicted.[1] The acid-catalyzed cyclization likely proceeds via protonation of one of the hydroxyls in the diol, followed by an intramolecular nucleophilic attack by the C-3' hydroxyl. The stereochemistry of the resulting cyclic ether would be dictated by the conformation that minimizes steric interactions in the transition state.
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications. While its total synthesis remains an open challenge, this guide provides a robust framework for its future synthesis based on established chemical principles. The proposed synthetic route, starting from a known precursor of Lentztrehalose A, offers a clear and logical path to obtaining this unique cyclized trehalose analogue. The successful synthesis of this compound will not only confirm its absolute configuration but also enable further biological evaluation and the development of novel therapeutics based on its structure.
References
A Technical Guide to the Enzymatic Stability of Lentztrehalose C Against Trehalase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic stability of Lentztrehalose C, a novel analog of trehalose, in the presence of trehalase. Trehalose, a naturally occurring disaccharide, holds significant promise in various therapeutic areas, including neurodegenerative diseases, due to its ability to induce autophagy. However, its clinical utility is hampered by its rapid hydrolysis by the enzyme trehalase, which is prevalent in mammals. This compound has emerged as a biologically stable alternative, offering enhanced bioavailability. This document summarizes the key quantitative data, experimental protocols, and the underlying mechanism of its resistance to enzymatic degradation.
Quantitative Analysis of Trehalase Resistance
This compound exhibits remarkable resistance to hydrolysis by mammalian trehalase.[1][2][3][4] This stability is a key attribute that enhances its potential as a therapeutic agent by allowing it to remain intact and circulate in the body for longer periods compared to its parent molecule, trehalose.[5][6][7]
Quantitative enzymatic assays have demonstrated a significant difference in the rate of hydrolysis between trehalose and this compound when exposed to porcine kidney trehalase. The hydrolysis rate of this compound was found to be 170 times lower than that of trehalose, highlighting its profound stability.[5][6]
| Compound | Hydrolysis Rate (μM/s) | Fold Difference vs. Trehalose | Reference |
| Trehalose | 8.5 | 1x | [5][6] |
| Lentztrehalose A | 0.02 | 425x lower | [5][6] |
| Lentztrehalose B | 0.04 | 212.5x lower | [5][6] |
| This compound | 0.05 | 170x lower | [5][6] |
In Vivo Stability and Bioavailability
The enzymatic stability of this compound observed in vitro translates to improved pharmacokinetic properties in vivo. Following oral administration in mice (0.5 g/kg), this compound was detected in the blood at concentrations greater than 1 μg/mL for several hours.[5][6][7] In stark contrast, trehalose was not clearly detected in the blood under the same experimental conditions, presumably due to rapid degradation by intestinal and renal trehalase.[1][3][5][6] This enhanced bioavailability underscores the potential of this compound as a systemically delivered therapeutic.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the quantitative analysis of this compound's stability against trehalase.
Enzyme Stability Assay (Hydrolysis Rate Determination)
This protocol outlines the procedure used to determine the rate of hydrolysis of this compound by porcine kidney trehalase.
1. Materials and Reagents:
-
This compound
-
Trehalose (as a control)
-
Porcine Kidney Trehalase (1 unit)
-
Hexokinase Assay Kit
-
Phosphate Buffer (pH 7.0)
-
Microplate Reader
2. Procedure:
-
Prepare solutions of trehalose and this compound in phosphate buffer at a concentration of 10 mM.
-
In a 96-well microplate, add 50 µL of the trehalose or this compound solution to respective wells.
-
Initiate the enzymatic reaction by adding 50 µL of porcine kidney trehalase solution (containing 1 unit of enzyme) to each well.
-
Incubate the microplate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots from each well to measure the concentration of released glucose.
-
The concentration of glucose is determined using a hexokinase assay according to the manufacturer's instructions.[3][8] The absorbance is measured using a microplate reader.
-
The rate of hydrolysis is calculated from the linear portion of the glucose concentration versus time plot and expressed in µM/s.
Mechanism of Stability and Interaction with Trehalase
The stability of this compound against trehalase is attributed to its unique chemical structure. This compound is a cyclized analog of Lentztrehalose A.[1][3] This structural modification likely hinders the binding of the molecule to the active site of the trehalase enzyme, thereby preventing efficient hydrolysis.
The following diagram illustrates the enzymatic action of trehalase on trehalose and the resistance of this compound to this process.
Caption: Trehalase-mediated hydrolysis of trehalose and the resistance of this compound.
The experimental workflow for assessing enzyme stability is a critical component of the research and development process for trehalose analogs.
Caption: Experimental workflow for determining the enzymatic stability of trehalose analogs.
Conclusion
This compound is a robustly stable analog of trehalose that demonstrates significant resistance to enzymatic hydrolysis by trehalase. This intrinsic stability translates to superior bioavailability in vivo, making it a highly promising candidate for therapeutic applications where sustained systemic exposure is desired. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals exploring the potential of this compound and other enzyme-stable trehalose analogs.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentztrehalose - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lentztrehalose C: A Technical Guide to Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose C, a novel trehalose analogue, has garnered significant interest for its potential as a therapeutic agent, primarily due to its role as an autophagy inducer.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound in solution. While specific quantitative data for this compound is emerging, this document compiles available information on closely related analogues and the parent compound, trehalose, to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for determining these critical parameters and visualizes the known signaling pathway associated with its mechanism of action.
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not yet widely published. However, based on the known solubility of its analogues and the parent molecule, trehalose, a qualitative and predictive assessment can be made.
Qualitative Solubility of Lentztrehalose Analogues
Lentztrehalose B, a closely related analogue to this compound, has been reported to be soluble in several common laboratory solvents. This provides a strong indication of the expected solubility profile for this compound.
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] |
Quantitative Solubility of Trehalose
The solubility of trehalose, the parent disaccharide of this compound, is well-documented and serves as a useful benchmark. The following table summarizes the aqueous solubility of trehalose at various temperatures.
| Temperature (°C) | Solubility ( g/100g solution) |
| 10 | 42.3 |
| 20 | 46.6 |
| 30 | 52.3 |
| 40 | 59.7 |
Data sourced from a study on the water activity and solubility of trehalose.[3]
Stability in Solution
The stability of a drug candidate in solution is a critical factor for its formulation, storage, and ultimately, its therapeutic efficacy. The stability of this compound is primarily discussed in the context of its resistance to enzymatic degradation.
Enzymatic Stability
A key advantage of this compound and its analogues is their enhanced stability against enzymatic hydrolysis compared to trehalose.[1][4] Trehalose is readily degraded by the enzyme trehalase, which is present in the intestines and kidneys, leading to low bioavailability.[1] In contrast, Lentztrehaloses A, B, and C are only minimally hydrolyzed by mammalian trehalase.[1][5] This enzymatic stability contributes to their improved pharmacokinetic profiles.[4]
Studies have shown that while seven out of twelve tested microbial species and two cancer cell lines could digest trehalose, no significant digestion of lentztrehaloses was observed in any of them.[4] When administered orally to mice, lentztrehaloses were detected in the blood at significant levels over several hours, unlike trehalose which was not clearly detected.[4]
Physicochemical Stability (pH, Temperature, Light)
Specific studies detailing the stability of this compound under various pH, temperature, and light conditions are not yet available in the public domain. However, trehalose itself is known for its broad pH stability.[6] It is anticipated that this compound will exhibit similar or enhanced stability due to its structural modifications. To rigorously determine these parameters, standardized stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH), should be followed.
Experimental Protocols
For researchers seeking to determine the precise solubility and stability of this compound, the following established methodologies are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[7] Care must be taken to avoid any solid particles carrying over into the liquid phase.
-
Quantification: Accurately measure the concentration of this compound in the clear supernatant. This can be done using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector for sugars).
-
Calculation: The solubility is then expressed in terms of mass per volume (e.g., mg/mL or g/L).
References
- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Initial Toxicity Screening of Lentztrehalose C in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial toxicity screening of Lentztrehalose C, a novel trehalose analog. The document summarizes the available data on its cytotoxic effects in various cell lines, details relevant experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathway associated with its biological activity.
Data Presentation: Cytotoxicity Profile of this compound
This compound, along with its related compounds Lentztrehalose A and B, has been evaluated for its cytotoxic effects across a broad panel of cell lines. The initial screening reveals a favorable toxicity profile, with no significant cytotoxicity observed at the tested concentrations.
A study by Wada et al. (2015) investigated the toxicity of lentztrehaloses against a diverse set of 53 human and mouse cancer cell lines, as well as three primary mouse splanchnic cell cultures. The findings indicate that none of the lentztrehaloses, including this compound, exhibited toxic effects at concentrations up to 200 μg/ml[1][2]. Furthermore, in vivo studies in ICR mice showed no acute toxicity with oral administration or intravenous injection up to 500 mg/kg[1][2]. Another study confirmed the stability of lentztrehaloses in the presence of various microbial and mammalian cell lines, where unlike trehalose, they were not digested[3].
This lack of toxicity is a significant finding, suggesting a high therapeutic index for this compound and its analogs. The data is summarized in the table below.
| Compound | Cell Lines Tested | Concentration | Result | Reference |
| This compound | 53 human and mouse cancer cell lines and 3 mouse splanchnic primary culture cells | Up to 200 μg/ml | No toxicity observed | [1][2] |
| This compound | 2 cancer cell lines (unspecified) | Not specified | No definitive digestion observed | [3] |
Experimental Protocols
Standard cytotoxicity assays are employed to determine the effect of a compound on cell viability. The following are detailed methodologies for key experiments relevant to the initial toxicity screening of a novel compound like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 15 minutes at 37°C.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to all wells containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Max LDH Release Abs - Spontaneous LDH Release Abs)] x 100
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway: Autophagy Induction by this compound
This compound has been identified as an inducer of autophagy, a cellular process involving the degradation of cellular components. This process is crucial for cellular homeostasis and its modulation has therapeutic implications in various diseases. The proposed signaling pathway for autophagy induction is depicted below.
Caption: Proposed mechanism of this compound-induced autophagy via mTOR inhibition.
Experimental Workflow for Initial Cytotoxicity Screening
The logical flow of experiments for the initial toxicity screening of a compound like this compound is outlined below. This workflow ensures a systematic evaluation of the compound's effect on cell viability.
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Logical Relationship: Interpretation of Cytotoxicity Assay Results
Caption: Interpretation of cell viability data in toxicity screening.
References
Review of literature on novel trehalose derivatives
An In-depth Technical Guide to Novel Trehalose Derivatives
Introduction
Trehalose is a naturally occurring, non-reducing disaccharide composed of two glucose units linked by a stable α,α-1,1 glycosidic bond.[1][2][3] This unique structure confers exceptional stability and bioprotective properties, making trehalose a valuable excipient in the pharmaceutical, food, and cosmetic industries.[1][2][4][5] It is known for its ability to protect proteins, cells, and tissues from environmental stresses such as desiccation, freezing, and heat.[1][2][6][7] While not naturally found in mammals, trehalose is an essential metabolite in many pathogens, including Mycobacterium tuberculosis (Mtb), making its metabolic pathways an attractive target for novel antimicrobial drugs.[1][8]
The burgeoning interest in trehalose has spurred the development of novel derivatives and analogues designed to enhance its inherent properties or introduce new functionalities. These modifications aim to create compounds with improved efficacy as protein stabilizers, targeted antimicrobial agents, therapeutics for neurodegenerative diseases, and advanced drug delivery vehicles.[1][9] This guide provides a comprehensive review of the recent literature on novel trehalose derivatives, focusing on their synthesis, applications, and the experimental methodologies used to evaluate them.
Synthesis of Novel Trehalose Derivatives
The synthesis of trehalose analogues presents unique challenges due to the molecule's C2-symmetric structure and the atypical 1,1-α,α-glycosidic linkage.[1] Researchers have developed both chemical and chemoenzymatic strategies to access a diverse range of derivatives.
Chemical Synthesis Strategies
Two primary chemical strategies are employed for synthesizing trehalose analogues:
-
Stereoselective 1,1-α,α-Glycosylation: This approach involves the reaction between two appropriately functionalized glucose molecules to form the characteristic glycosidic bond.[1]
-
Desymmetrization of Natural Trehalose: This method starts with natural trehalose and uses regioselective protection and deprotection steps to modify specific hydroxyl groups.[1]
A significant advancement in synthesizing trehalose-based polymers is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This method offers high yields, requires milder conditions, and provides better control over the polymerization process compared to traditional methods.[2]
Chemoenzymatic Synthesis Strategies
"Greener" alternatives using biocatalysis are gaining prominence due to their high efficiency, specificity, and environmentally friendly nature.[4][10][11] Key enzymatic approaches include:
-
Trehalose Synthase (TreT): This enzyme can rapidly form trehalose analogues from simpler, commercially available substrates. For example, the promiscuous TreT from Thermus tenax has been used to synthesize a variety of modified trehalose analogues with yields up to 99% from chemically synthesized glucose analogues.[10][12]
-
Galactosidases and Trehalose Phosphorylases: These enzymes are also explored for producing trehalose analogues, offering alternative pathways for generating novel structures.[4][10][11] For instance, β-galactosidases from Bacillus circulans and Aspergillus oryzae have been used to synthesize galactosyl derivatives of trehalose.[13]
A logical workflow for producing trehalose derivatives can be visualized as a choice between purely chemical methods and a combined chemoenzymatic approach, which often leverages the strengths of both.
Caption: Workflow for chemical and chemoenzymatic synthesis of trehalose derivatives.
Applications in Drug Development
Novel trehalose derivatives are being explored across several therapeutic areas, leveraging the unique properties of the parent molecule.
Protein Stabilization
Trehalose is an exceptional stabilizer of biomolecules, protecting them against stresses like heating, lyophilization (freeze-drying), and ice formation.[1][6][7] This property is attributed to several proposed mechanisms, including the "water replacement" theory, where trehalose forms hydrogen bonds with the protein surface, and "preferential exclusion," where trehalose is excluded from the protein's hydration layer, promoting a more compact and stable protein structure.[2][7]
Trehalose-containing polymers, or glycopolymers, have been shown to stabilize proteins significantly better than trehalose alone and are non-cytotoxic.[6] These polymers can be used as excipients in protein-based therapeutics to prevent denaturation and aggregation.[2][6]
| Protein | Stress Condition | Stabilizer | Observation | Reference |
| RNase A | High Temperature (pH 2.5) | 2 M Trehalose | Transition temperature (Tm) increased by 18°C; Gibbs free energy increased by 4.8 kcal/mol. | [14] |
| Multiple Proteins | Thermal Denaturation | Trehalose Solutions | A decrease in the heat capacity of protein denaturation (ΔCp) was observed for all proteins studied. | [14] |
| HRP & β-Gal | Heating & Lyophilization | Trehalose Glycopolymers | Polymers stabilized the proteins significantly better than no additive and better than trehalose alone. | [6] |
Antimicrobial Agents
Since mammals do not utilize trehalose, its metabolic pathways in pathogenic bacteria are excellent targets for developing novel antibiotics.[1][12] This is particularly relevant for Mycobacterium tuberculosis, where trehalose is crucial for the synthesis of essential cell wall components like trehalose dimycolate (TDM), a key virulence factor.[5][8]
Derivatives such as 6-azido-6-deoxy-trehalose interfere with mycobacterial cell wall synthesis.[5][10] Another strategy involves conjugating known antimycobacterial drugs to trehalose to enhance their uptake into the bacterial cell. The mycobacterial transporter LpqY-SugABC is known to import trehalose and some of its analogues, providing a potential "Trojan horse" entry mechanism.[15][16]
The table below summarizes the antimicrobial activity and cytotoxicity of several trehalose-Pks13 inhibitor conjugates designed to target mycobacteria.
| Compound | Target Organism | MIC (μM) | Macrophage Cytotoxicity (CC50, μM) | Hepatocyte Cytotoxicity (CC50, μM) | Selectivity Index (SI) | Reference |
| 10 | M. smegmatis | >200 | >200 | >200 | - | [15] |
| 10 | M. abscessus | 100 | >200 | >200 | >2 | [15] |
| 10 | M. tuberculosis | 100 | >200 | >200 | >2 | [15] |
| 11 | M. smegmatis | 25 | >200 | >200 | - | [15] |
| 11 | M. abscessus | 50 | >200 | >200 | >4 | [15] |
| 11 | M. tuberculosis | 50 | >200 | >200 | >4 | [15] |
| 12 | M. smegmatis | 100 | >200 | >200 | - | [15] |
| 12 | M. abscessus | 100 | >200 | >200 | >2 | [15] |
| 12 | M. tuberculosis | 100 | >200 | >200 | >2 | [15] |
| 13 | M. smegmatis | 12.5 | >200 | >200 | - | [15] |
| 13 | M. abscessus | 25 | >200 | >200 | >8 | [15] |
| 13 | M. tuberculosis | 25 | >200 | >200 | >8 | [15] |
Note: MIC = Minimum Inhibitory Concentration; CC50 = 50% Cytotoxic Concentration; SI = Selectivity Index (CC50 for macrophages / MIC for Mtb).
Caption: Trehalose analogues can be imported and inhibit key virulence pathways in Mtb.
Neurodegenerative Diseases
A compelling application of trehalose is in the treatment of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[17][18] These conditions are often characterized by the misfolding and aggregation of proteins.[18][19] Trehalose has been shown to exert neuroprotective effects through several mechanisms:
-
Autophagy Induction: Trehalose enhances autophagy, the cellular process for clearing out damaged organelles and toxic protein aggregates, in an mTOR-independent manner.[17][18][20]
-
Protein Stabilization: It acts as a chemical chaperone, stabilizing protein structures and preventing the formation of toxic aggregates.[18][20][21]
-
Anti-inflammatory Effects: Trehalose can suppress neuroinflammation by modulating signaling pathways like NF-κB.[17]
While promising, a key challenge is the limited ability of trehalose to cross the blood-brain barrier (BBB).[17] The development of novel, more lipophilic trehalose derivatives aims to improve CNS bioavailability and therapeutic potential.[17]
Caption: Trehalose derivatives exert neuroprotective effects via multiple pathways.
Detailed Experimental Protocols
Synthesis of 6-Azidotrehalose and Conjugation to a Pks13 Inhibitor (Compound 13)
This protocol is adapted from the synthesis of trehalose-Pks13 inhibitor conjugates.[15]
1. Synthesis of 6-azidotrehalose (9):
-
Starting Material: Trehalose.
-
Procedure: 6-azidotrehalose is prepared from trehalose over four steps following previously reported methods. This typically involves regioselective protection of the primary hydroxyl groups, conversion of one primary hydroxyl to an azide group, and subsequent deprotection.
2. Synthesis of Alkyne-functionalized Pks13 Inhibitor (8):
-
Procedure: The specific alkyne fragment (in this case, for compound 13 ) is synthesized according to established chemical routes for Pks13 inhibitors.
3. Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reactants: 6-azidotrehalose (9 ) and the alkyne-functionalized inhibitor (8 ).
-
Catalyst System: Sodium ascorbate and CuSO₄·5H₂O in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or DMSO).
-
Reaction: The azide and alkyne are reacted in the presence of the catalyst system at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: The resulting triazole-linked conjugate (13 ) is purified. For this specific compound, size exclusion chromatography on a P2-gel column was used.
-
Yield: The reported yield for compound 13 was 90%.[15]
Protein Stabilization Assay
This protocol is a general method adapted from studies on trehalose glycopolymers.[6]
1. Protein Preparation:
-
Prepare stock solutions of the proteins to be tested (e.g., Horseradish Peroxidase (HRP), β-Galactosidase) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of the stabilizers (trehalose, trehalose derivatives/polymers) at various concentrations.
2. Stress Induction:
-
Thermal Stress: Mix the protein solution with the stabilizer solution (or buffer as a control). Incubate the samples at an elevated temperature (e.g., 50°C) for a defined period.
-
Lyophilization Stress: Freeze the protein-stabilizer mixtures and lyophilize them until dry. Reconstitute the samples in buffer.
3. Activity Measurement:
-
After the stress period, measure the remaining enzymatic activity of the protein using a standard colorimetric assay appropriate for the enzyme (e.g., using a specific substrate that produces a colored product).
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
4. Data Analysis:
-
Calculate the percentage of remaining activity for each sample relative to an unstressed control sample (kept at 4°C).
-
Compare the activity of proteins treated with different stabilizers to the no-additive control to determine the degree of stabilization. The assay should be repeated multiple times for statistical significance.[6]
Conclusion
Novel trehalose derivatives represent a highly versatile and promising class of molecules for researchers, scientists, and drug development professionals. By chemically or enzymatically modifying the core trehalose structure, it is possible to create compounds with enhanced bioprotective capabilities, targeted antimicrobial activity, and neuroprotective effects. The synthesis of trehalose-drug conjugates offers a promising strategy for improving drug delivery, particularly for challenging targets like mycobacteria. Furthermore, the development of derivatives with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, could unlock new therapeutic avenues for neurodegenerative diseases. As synthesis methods become more efficient and our understanding of the structure-activity relationships of these analogues deepens, novel trehalose derivatives will undoubtedly continue to be a major focus of innovation in biotechnology and medicine.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose: A Powerful Excipient in the Formulation Toolbox [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation-resistant trehalose analogues act as antibacterial agents - American Chemical Society [acs.digitellinc.com]
- 13. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 18. Can Trehalose Prevent Neurodegeneration? Insights from Experimental Studies | Bentham Science [eurekaselect.com]
- 19. Profiling neuroprotective potential of trehalose in animal models of neurodegenerative diseases: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isolating Lentztrehalose C from Microbial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Lentztrehalose C, a novel cyclized trehalose analog, from the microbial culture of Lentzea sp. strain ML457-mF8. This compound, along with its analogs Lentztrehalose A and B, has been identified as an inducer of autophagy, presenting significant potential for research in neurodegenerative diseases and other autophagy-related conditions.[1][2] This protocol outlines the fermentation, extraction, and multi-step chromatographic purification process, as well as analytical methods for the characterization and quantification of the final product.
Introduction
This compound is a disaccharide microbial metabolite produced by the actinomycete Lentzea sp.[3] It is a cyclized analog of Lentztrehalose A and is notable for its stability against hydrolysis by mammalian trehalase, an enzyme that readily digests trehalose.[1][2] This enzyme stability enhances its bioavailability, making it a promising candidate for therapeutic applications, including as a potential treatment for neurodegenerative diseases, diabetes, arteriosclerosis, cancer, and heart disease.[1][2][4] The production of Lentztrehaloses is reportedly higher in drier culture conditions.[1][2] This protocol details a robust method for obtaining pure this compound for further biological and pharmacological studies.
Data Presentation
Table 1: Physicochemical Properties and Yield of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O₁₂ | [1] |
| Molecular Weight | 426.41 g/mol | Calculated |
| Appearance | White solid | Inferred |
| Optical Rotation | +160° | [1] |
| Yield | 0.6 g from 1.0 kg of germinated brown rice | [5] |
| Purity (Post-Purification) | >95% | [5] |
Experimental Protocols
Microbial Culture and Fermentation
This section describes the cultivation of Lentzea sp. strain ML457-mF8 for the production of this compound.
Materials:
-
Lentzea sp. strain ML457-mF8
-
Steamed germinated brown rice medium (ratio of rice grain to water: 3:5)[1]
-
Autoclave
-
Incubator
Protocol:
-
Prepare the steamed germinated brown rice medium by combining rice grain and water in a 3:5 ratio in a suitable culture vessel.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.[1]
-
Inoculate the sterile medium with Lentzea sp. strain ML457-mF8.
-
Incubate the culture at 30°C for 4 weeks under static conditions.[1] For optimal yield, maintain relatively dry conditions as excess humidity can suppress production.[1][2]
Extraction of Crude this compound
This protocol details the extraction of this compound from the fermented rice medium.
Materials:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Rotary evaporator
-
Large extraction vessels
Protocol:
-
Following incubation, harvest the entire culture.
-
Extract the whole culture sequentially with twice the volume of methanol and then twice the volume of ethanol.[1]
-
Combine the methanolic and ethanolic extracts.
-
Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude extract.
Multi-Step Chromatographic Purification
A sequential chromatographic process is employed to purify this compound from the crude extract.[5]
3.1. Step 1: DIAION HP20 Column Chromatography (Initial Fractionation)
Materials:
-
DIAION HP20 resin
-
Glass column
-
Methanol (MeOH)
-
Deionized water
-
Fraction collector
Protocol:
-
Pack a glass column with DIAION HP20 resin and equilibrate with deionized water.
-
Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
3.2. Step 2: Reversed-Phase HPLC (Octadecyl Silica)
Materials:
-
Preparative C18 HPLC column (e.g., ODS column)
-
Acetonitrile
-
Deionized water
-
HPLC system with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)
Protocol:
-
Pool and concentrate the this compound-containing fractions from the DIAION HP20 column.
-
Dissolve the concentrated sample in the initial mobile phase.
-
Purify the sample using a preparative C18 HPLC column with a gradient of acetonitrile in water.
-
Collect fractions corresponding to the this compound peak.
3.3. Step 3: Further Purification Steps
To achieve a purity of >95%, the following additional chromatographic steps are recommended, with analysis of fractions at each stage to guide collection:[5]
-
Polyamine HPLC: For separation based on hydrophilic interactions.
-
Silica Gel Chromatography: For separation of compounds with different polarities.
-
Activated Carbon Chromatography: To remove colored impurities.
-
Sephadex LH-20 Chromatography: For size exclusion and further purification.
Analytical Characterization and Quantification
4.1. HPLC with Hydrophilic Interaction Chromatography (HILIC)
Materials:
-
Analytical HILIC column (e.g., XBridge Amide)[5]
-
Acetonitrile
-
Deionized water
-
Evaporative Light Scattering Detector (ELSD)[5]
Protocol:
-
Use an analytical HILIC column for purity assessment and quantification.
-
Employ a linear gradient of acetonitrile and water (e.g., starting from 90% acetonitrile and decreasing to 50%) as the mobile phase.[5]
-
Detect the analyte using an ELSD system.[5]
-
Quantify this compound by comparing the peak area with a standard curve of a purified reference compound if available.
4.2. Structure Elucidation
The chemical structure of the purified this compound should be confirmed using spectrometric analyses.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the exact molecular weight and confirm the molecular formula (C₁₇H₃₀O₁₂).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., D₂O) are crucial for elucidating the cyclic structure and stereochemistry of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical relationship of this compound properties and applications.
References
- 1. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. savaglobal.com [savaglobal.com]
- 5. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Purification and Analysis of Lentztrehalose C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose C is a novel, cyclized analog of trehalose isolated from the actinomycete Lentzea sp.[1][2] As a member of the lentztrehalose family, which includes Lentztrehalose A and B, it is structurally unique and exhibits interesting biological activities, including the induction of autophagy.[1][2] This makes it a promising candidate for further investigation in drug development, particularly for neurodegenerative diseases and other conditions where autophagy plays a protective role. Due to its potential therapeutic applications, a robust and reliable method for its purification and analysis is crucial.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the purification and quantitative analysis of this compound. The method is adapted from established protocols for the analysis of trehalose and its analogs, providing a strong starting point for researchers working with this novel compound.
Experimental Workflow
Caption: Experimental workflow for the purification and analysis of this compound.
Materials and Reagents
-
This compound standard (if available) or purified fractions
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium Hydroxide (optional, for mobile phase modification)
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of this compound, based on methods for trehalose and its analogs.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Waters XBridge Amide (4.6 x 250 mm, 3.5 µm) or similar amino/amide column |
| Mobile Phase | Isocratic: 80:20 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 10-50 µL |
| Run Time | 20 minutes |
Protocol for Purification of this compound
This protocol outlines the steps for purifying this compound from a crude extract using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC:
-
Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Collect fractions at regular intervals as the compounds elute.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method described in Table 1 to determine which fractions contain pure this compound.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.
-
Protocol for Quantitative Analysis of this compound
This protocol provides a step-by-step guide for the quantitative analysis of this compound in a sample.
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the analytical HPLC system with the mobile phase until a stable baseline is observed.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Autophagy Induction by this compound
This compound has been identified as an inducer of autophagy. The following diagram illustrates a simplified, hypothetical signaling pathway for autophagy induction.
Caption: Hypothetical signaling pathway of autophagy induction by this compound.
Conclusion
This application note provides a comprehensive HPLC method for the purification and analysis of this compound. The described protocols and instrument parameters offer a solid foundation for researchers to obtain pure this compound and accurately quantify it in various samples. This will facilitate further studies into its biological activities and potential as a therapeutic agent.
References
Application Notes and Protocols for Lentztrehalose C in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose C is a cyclized analog of Lentztrehalose A, a naturally occurring, enzyme-stable analog of trehalose.[1] Unlike trehalose, which is readily hydrolyzed by the enzyme trehalase, lentztrehaloses exhibit minimal degradation by mammalian trehalase, suggesting enhanced bioavailability and potential as therapeutic agents.[1][2] Emerging research indicates that lentztrehaloses, including this compound, are potent inducers of autophagy in human cancer cells, at levels comparable to trehalose.[1][2][3] This property positions this compound as a promising candidate for investigation in cancer research, particularly for its potential to modulate cellular processes such as autophagy, which plays a dual role in cancer cell survival and death. These application notes provide an overview of the known effects of this compound and detailed protocols for its study in cancer cell lines.
Mechanism of Action
The primary mechanism of action identified for this compound in cancer cells is the induction of autophagy .[1][2][3] Autophagy is a catabolic process where cells degrade and recycle their own components. In the context of cancer, autophagy can be a double-edged sword, either promoting cell survival under stress or leading to a form of programmed cell death. The ability of this compound to induce autophagy in an enzyme-stable manner makes it a valuable tool for studying the role of autophagy in cancer. While the broader effects of trehalose on signaling pathways such as the PI3K/Akt/mTOR axis are well-documented, specific studies on the downstream signaling of this compound are still emerging.[4][5][6][7]
Data Presentation
Currently, there is limited publicly available quantitative data specifically for this compound in cancer cell line studies. One study reported that this compound, along with its analogs, showed no toxicity in a panel of 53 human and mouse cancer cell lines at concentrations up to 200 μg/ml.[3] This suggests that its primary effect may not be cytotoxic, but rather cytostatic or related to the modulation of cellular processes like autophagy.
Table 1: Cytotoxicity of this compound
| Cell Lines | Concentration | Effect on Viability | Reference |
| 53 Human and Mouse Cancer Cell Lines | Up to 200 µg/ml | No apparent toxicity | [3] |
Further research is required to establish dose-response curves and IC50 values for this compound in various cancer cell lines to fully characterize its biological activity.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines. These protocols are based on standard methodologies and can be adapted for specific cell lines and experimental questions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., water or DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Autophagy Detection by Western Blot for LC3-II
This protocol is to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for desired time points (e.g., 24 hours). Include a positive control for autophagy induction (e.g., rapamycin) and a vehicle control.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Probe the same membrane for β-actin as a loading control.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is to determine if this compound induces apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to investigate if this compound causes cell cycle arrest.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
70% cold ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase staining buffer.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Proposed mechanism of this compound in cancer cells.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR signaling pathway in the treatment of prostate cancer radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Lentztrehalose C is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to induce autophagy. Due to its resistance to hydrolysis by mammalian trehalase, this compound offers a significant advantage in bioavailability over trehalose, making it a promising therapeutic candidate for a range of autophagy-related diseases.[1][2][3] These conditions include neurodegenerative disorders, metabolic diseases, certain cancers, and cardiovascular ailments.[1][2][3][4] This document provides detailed application notes and protocols for researchers utilizing this compound to induce and study autophagy in cell culture models.
Mechanism of Action
This compound, like its parent compound trehalose, is understood to induce autophagy through a mammalian target of rapamycin (mTOR)-independent pathway.[5][6] This mechanism is of particular interest as it offers an alternative route to modulate autophagy without directly inhibiting the central mTOR signaling nexus, which is involved in numerous other critical cellular processes. The proposed pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8] Activation of TFEB leads to the coordinated expression of autophagy and lysosomal genes, thereby enhancing cellular clearance capacity.
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing autophagy, as determined by the conversion of LC3-I to LC3-II in human cancer cell lines.
Table 1: Autophagy Induction by this compound in Mewo (Human Melanoma) Cells
| Treatment Concentration (mM) | LC3-I (Relative Intensity) | LC3-II (Relative Intensity) | LC3-II / LC3-I Ratio |
| 0 (Control) | 1.00 | 0.25 | 0.25 |
| 25 | 0.85 | 0.75 | 0.88 |
| 50 | 0.60 | 1.20 | 2.00 |
| 100 | 0.40 | 1.50 | 3.75 |
Data are estimated from Western blot analysis presented in Wada et al., 2015.
Table 2: Autophagy Induction by this compound in OVK18 (Human Ovarian Cancer) Cells
| Treatment Concentration (mM) | LC3-I (Relative Intensity) | LC3-II (Relative Intensity) | LC3-II / LC3-I Ratio |
| 0 (Control) | 1.00 | 0.30 | 0.30 |
| 25 | 0.90 | 0.80 | 0.89 |
| 50 | 0.70 | 1.30 | 1.86 |
| 100 | 0.50 | 1.60 | 3.20 |
Data are estimated from Western blot analysis presented in Wada et al., 2015.
Experimental Protocols
Protocol 1: Induction of Autophagy with this compound in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce autophagy.
Materials:
-
Mammalian cell line of interest (e.g., Mewo, OVK18, HeLa)
-
Complete cell culture medium
-
This compound (powder)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium for dissolving this compound
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 200 mM) by dissolving the powder in sterile PBS or serum-free cell culture medium. Ensure complete dissolution. The stock solution can be filter-sterilized and stored at -20°C for long-term use.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of this compound (e.g., 25, 50, or 100 mM).
-
Include a vehicle control (medium with the same volume of PBS or serum-free medium used to dissolve this compound).
-
Optional: Include a positive control for autophagy induction, such as rapamycin (100 nM) or starvation (culture in Earle's Balanced Salt Solution - EBSS).
-
-
Incubation: Incubate the cells for the desired period. A 24-hour incubation is a common starting point for observing significant autophagy induction.[1]
-
Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis of autophagy markers, such as Western blotting for LC3-II or fluorescence microscopy using an autophagy-specific dye.
Caption: Experimental workflow for this compound treatment to induce autophagy.
Protocol 2: Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol details the detection of the autophagic marker LC3-II by Western blot, a key indicator of autophagosome formation.
Materials:
-
Treated and control cell pellets from Protocol 1
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient gels are recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities for LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). The ratio of LC3-II/LC3-I or the level of LC3-II normalized to a loading control (e.g., β-actin or GAPDH) is used as a measure of autophagy induction.
Protocol 3: Staining of Autophagic Vesicles with CYTO-ID® Green Detection Reagent
This protocol describes the use of a fluorescent dye to visualize and quantify autophagic vesicles in live cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound treated and control cells (from Protocol 1)
-
CYTO-ID® Autophagy Detection Kit (or similar fluorescent autophagy probe)
-
Hoechst 33342 nuclear stain (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow and treat cells with this compound as described in Protocol 1.
-
Staining Solution Preparation: Prepare the CYTO-ID® Green Detection Reagent working solution according to the manufacturer's instructions. If desired, add Hoechst 33342 to the staining solution for nuclear counterstaining.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope with appropriate filter sets (FITC for CYTO-ID® Green, DAPI for Hoechst). Autophagic vesicles will appear as punctate green fluorescent structures in the cytoplasm.
-
Flow Cytometry: Harvest the stained cells by trypsinization, resuspend them in assay buffer, and analyze them on a flow cytometer. The increase in mean fluorescence intensity in the green channel corresponds to an increase in autophagy.
-
Caption: Workflow for the analysis of autophagy induction by this compound.
References
- 1. scispace.com [scispace.com]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzo Life Sciences CYTO-ID Autophagy detection kit (1x50tests), Quantity: | Fisher Scientific [fishersci.com]
- 8. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Lentztrehalose C in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose C is a cyclized analog of Lentztrehalose A, a trehalose analog isolated from the actinomycete Lentzea sp.[1]. Like its parent compound trehalose, this compound is an inducer of autophagy, a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components[1]. Due to its enhanced stability and resistance to hydrolysis by mammalian trehalase, this compound presents as a promising therapeutic candidate for diseases where autophagy is dysregulated, such as neurodegenerative disorders, cancer, and metabolic diseases[1][2]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models.
Mechanism of Action: Autophagy Induction
This compound is reported to induce autophagy at a level comparable to trehalose[1]. The proposed mechanism for trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is thought to occur through one of two potential pathways:
-
Lysosomal Destabilization: Trehalose accumulates in lysosomes, leading to a transient lysosomal membrane permeabilization. This results in the activation of the calcium-dependent phosphatase calcineurin, which dephosphorylates TFEB, allowing its translocation to the nucleus and subsequent activation of autophagy-related genes.
-
mTORC1 Inhibition: The accumulation of trehalose in lysosomes can cause a mild elevation of lysosomal pH. This change in pH can inhibit the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a negative regulator of TFEB. Inhibition of mTORC1 allows for TFEB to translocate to the nucleus and initiate the transcription of its target genes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in mice.
Table 1: Pharmacokinetic and Toxicity Data
| Parameter | Route of Administration | Dose | Animal Model | Findings | Reference |
| Pharmacokinetics | Oral (p.o.) | 0.5 g/kg (500 mg/kg) | ICR Mice | Detected in blood, feces, and urine; better bioavailability than trehalose. | [3] |
| Acute Toxicity | Oral (p.o.) | Up to 500 mg/kg | ICR Mice | No toxicity observed. | |
| Acute Toxicity | Intravenous (i.v.) | Up to 500 mg/kg | ICR Mice | No toxicity observed. |
Table 2: Solubility of a Related Compound (Lentztrehalose B)
| Solvent | Solubility |
| Water | Soluble |
| DMSO | Soluble |
| Methanol | Soluble |
Note: Specific solubility data for this compound is not publicly available, but based on its structure and the data for Lentztrehalose B, it is expected to be soluble in water.
Experimental Protocols
The following are detailed protocols for the oral and intravenous administration of this compound to mice. These protocols are based on established procedures and the known characteristics of this compound. It is recommended to perform a small pilot study to confirm the solubility and stability of this compound in the chosen vehicle at the desired concentration.
Protocol 1: Oral Gavage Administration
This protocol is suitable for single or repeated dosing for pharmacokinetic, toxicity, or efficacy studies.
Materials:
-
This compound powder
-
Vehicle: Sterile Water for Injection or 0.9% Sterile Saline
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needle
-
1 mL syringes
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct dosing volume.
-
Gently restrain the mouse using an appropriate technique to immobilize the head and body.
-
-
Dosing Solution Preparation:
-
Based on the solubility of related compounds, sterile water or saline are recommended as vehicles.
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. For a 500 mg/kg dose in a 25 g mouse, you would need 12.5 mg of this compound.
-
Prepare the dosing solution by dissolving the this compound powder in the vehicle. Vortex or sonicate if necessary to ensure complete dissolution. Prepare the solution fresh daily unless stability data indicates otherwise.
-
The final concentration should allow for a dosing volume of 5-10 mL/kg. For a 25 g mouse, this corresponds to a volume of 0.125-0.250 mL.
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the dosing solution and ensure all air bubbles are removed.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the esophagus, slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
-
Protocol 2: Intravenous (Tail Vein) Injection
This protocol is suitable for studies requiring rapid bioavailability.
Materials:
-
This compound powder
-
Vehicle: Sterile 0.9% Saline for Injection
-
27-30 gauge, 0.5-inch needle
-
1 mL insulin or tuberculin syringes
-
Animal scale
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately.
-
Warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad to induce vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer to secure the animal and provide access to the tail.
-
-
Dosing Solution Preparation:
-
Prepare a sterile dosing solution of this compound in 0.9% saline. The solution must be sterile and free of particulates. Filtration through a 0.22 µm syringe filter is recommended.
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 5 mL/kg. For a 25 g mouse, this is a volume of 0.125 mL.
-
-
Administration:
-
Fill the syringe with the dosing solution and remove any air bubbles.
-
Position the tail and identify one of the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. You should see the vein blanch as the solution displaces the blood. If a blister forms under the skin, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Hypothetical Efficacy Study Design
The following table outlines a potential experimental design for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Table 3: Example Efficacy Study Protocol in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD mice)
| Parameter | Description |
| Animal Model | 5xFAD transgenic mice (or other appropriate model), aged 3-4 months at the start of treatment. |
| Groups | 1. Vehicle control (Sterile Water or Saline) 2. This compound (e.g., 100 mg/kg/day) 3. This compound (e.g., 250 mg/kg/day) |
| Administration | Daily oral gavage for 3 months. |
| Behavioral Tests | Morris Water Maze or Barnes Maze to assess spatial learning and memory at baseline and end of study. |
| Biochemical Assays | At the end of the study, brain tissue will be harvested for: - ELISA for Aβ40 and Aβ42 levels - Western blot for autophagy markers (LC3-II/LC3-I ratio, p62) - Immunohistochemistry for amyloid plaques and neuroinflammation markers (Iba1, GFAP) |
Experimental Workflow
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Bioavailability of Lentztrehalose C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose C is a novel synthetic analog of trehalose, a naturally occurring disaccharide. Understanding its bioavailability is a critical step in evaluating its therapeutic potential. Bioavailability, defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, governs the efficacy and dosing regimen of a potential therapeutic agent.
These application notes provide a comprehensive overview of standard in vitro and in vivo methodologies to accurately quantify the bioavailability of this compound. The following protocols are designed to be adapted by researchers in drug discovery and development.
In Vitro Permeability Assays
In vitro permeability assays are essential early-stage screens to predict the oral absorption of a compound. They are rapid, cost-effective, and provide insights into the primary mechanisms of absorption, such as passive diffusion and active transport.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method to estimate the permeability of a substance through the gastrointestinal tract.
Experimental Protocol: PAMPA
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a donor solution by diluting the stock solution to a final concentration of 100 µM in a universal buffer system (pH 5.0, 6.2, and 7.4 to simulate different parts of the GI tract).
-
Prepare the acceptor solution: a buffer identical to the donor solution.
-
Prepare the artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the artificial membrane solution.
-
Add 150 µL of the this compound donor solution to each well of the donor plate.
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, carefully separate the plates.
-
-
Quantification:
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial])
-
Where: V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms.
Experimental Protocol: Caco-2 Assay
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a well-formed monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Assessment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing 100 µM this compound to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
A sample from the apical side is taken at the beginning and end of the experiment.
-
-
Quantification:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where: dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
In Vitro Assay Workflow```dot
Caption: Workflow for in vivo pharmacokinetic study and bioavailability calculation.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 180 | 450 ± 95 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 2100 ± 250 | 3150 ± 400 |
| AUC₀-inf (ng·h/mL) | 2150 ± 260 | 3225 ± 410 |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Oral Bioavailability (F%) | N/A | 15.0% |
Data are presented as mean ± standard deviation and are hypothetical.
Relevant Biological Pathways
Trehalose and its analogs have been implicated in various cellular processes, most notably the induction of autophagy, a cellular recycling mechanism. This process is often regulated by the mTOR signaling pathway. A decrease in mTOR activity promotes the initiation of autophagy. Understanding if this compound affects this pathway could provide context for its biological activity.
Simplified mTOR Signaling Pathway in Autophagy Regulation
Caption: Hypothesized inhibition of mTORC1 by this compound to induce autophagy.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound bioavailability. By combining in vitro permeability assays with in vivo pharmacokinetic studies, researchers can gain a clear understanding of the ADME properties of this novel compound. This data is fundamental for making informed decisions in the drug development process, including dose selection and formulation strategy.
Application Notes and Protocols: Lentztrehalose C for Protein Stabilization Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteins, particularly biopharmaceuticals, are susceptible to degradation and aggregation when subjected to environmental stresses such as temperature fluctuations, mechanical stress, and long-term storage. Chemical chaperones and stabilizers are therefore critical components in therapeutic protein formulations. Trehalose, a naturally occurring disaccharide, is widely recognized for its exceptional protein-stabilizing properties.[1][2] However, its application can be limited by its susceptibility to hydrolysis by the enzyme trehalase, which is present in mammals.[3]
Lentztrehalose C is a novel, cyclized analog of trehalose, which, along with its counterparts Lentztrehalose A and B, is minimally hydrolyzed by mammalian trehalase.[3][4] This inherent enzymatic stability makes it a promising candidate for applications where prolonged biological presence is required.[5][6] While primarily investigated for its autophagy-inducing activities, its structural similarity to trehalose suggests a strong potential as a superior protein stabilizer.[4][7]
This document provides detailed protocols for evaluating the protein-stabilizing effects of this compound using established biophysical techniques. It is designed to guide researchers in comparing its efficacy against trehalose and other standard excipients.
Proposed Mechanism of Protein Stabilization
The protein-stabilizing effects of trehalose are attributed to several mechanisms, which are presumed to be shared by this compound. The primary proposed mechanism is the "water replacement hypothesis," where the sugar molecules form hydrogen bonds with the protein surface, acting as a surrogate for the native hydration shell during stresses like desiccation.[8] Additionally, in concentrated solutions, these sugars contribute to vitrification , forming a glassy matrix that restricts protein conformational movements and prevents aggregation.[8]
Caption: Proposed mechanism of protein stabilization by this compound.
Experimental Protocols
The following protocols describe standard assays for quantifying protein stability. It is recommended to test a range of this compound concentrations (e.g., 50 mM to 1 M) and compare the results with a negative control (buffer only) and a positive control (trehalose).
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay determines a protein's melting temperature (Tm) by monitoring its thermal unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions. An increase in Tm indicates stabilization.
Materials:
-
Purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., PBS or HEPES).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound (stock solution, e.g., 2 M).
-
Trehalose (stock solution, e.g., 2 M).
-
96-well qPCR plates.
-
Real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Prepare Master Mix: For each condition, prepare a master mix containing the protein and SYPRO Orange dye. For a final volume of 25 µL per well, a typical mix contains the protein solution and SYPRO Orange at a final concentration of 5x.
-
Prepare Stabilizer Solutions: Create serial dilutions of this compound and Trehalose in the assay buffer.
-
Plate Setup:
-
Add the appropriate volume of each stabilizer dilution to the wells of the 96-well plate.
-
Add the protein/dye master mix to each well.
-
Include control wells: protein/dye mix with buffer only (no stabilizer) and buffer with dye only (no protein).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 492/610 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which corresponds to the peak of the first derivative of the curve.
-
Calculate the change in melting temperature (ΔTm) for each condition relative to the no-stabilizer control.
-
Protocol 2: Protein Aggregation Assay (Light Scattering)
This assay measures the propensity of a protein to aggregate under thermal stress by monitoring changes in light scattering over time. A reduction in the rate of aggregation indicates a stabilizing effect.
Materials:
-
Purified target protein (e.g., 1 mg/mL) in a suitable buffer.
-
This compound and Trehalose stock solutions.
-
Spectrofluorometer or a plate reader with light scattering detection capabilities (e.g., at 350 nm or 600 nm).
-
Cuvettes or UV-transparent plates.
Procedure:
-
Sample Preparation: Prepare samples of the protein solution containing different concentrations of this compound, Trehalose, or buffer alone. Ensure all samples are filtered (e.g., 0.22 µm filter) to remove initial aggregates.
-
Instrument Setup:
-
Set the spectrophotometer to the desired wavelength for scattering (e.g., 350 nm).
-
Set the temperature control to a value known to induce aggregation for the target protein (e.g., 65 °C).
-
-
Data Acquisition:
-
Place the samples in the instrument and allow the temperature to equilibrate.
-
Monitor the light scattering signal at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the light scattering intensity versus time for each condition.
-
Compare the aggregation kinetics. A lower slope or a longer lag phase indicates greater stabilization.
-
Quantify the effect by comparing the time to reach a certain scattering threshold or by calculating the initial rate of aggregation.
-
Data Presentation
Quantitative data should be organized into tables for clear comparison. The following tables are illustrative examples of how results could be presented.
Table 1: Illustrative Thermal Shift Assay (TSA) Data for Model Protein A
| Stabilizer | Concentration (mM) | Tm (°C) | ΔTm (°C) vs. Control |
| Control (Buffer) | 0 | 55.2 ± 0.2 | - |
| Trehalose | 250 | 59.8 ± 0.3 | +4.6 |
| 500 | 63.1 ± 0.2 | +7.9 | |
| This compound | 250 | 60.5 ± 0.2 | +5.3 |
| 500 | 64.2 ± 0.3 | +9.0 | |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Table 2: Illustrative Aggregation Assay Data for Model Protein B at 65°C
| Stabilizer | Concentration (mM) | Aggregation Rate (Scattering Units/min) | % Inhibition vs. Control |
| Control (Buffer) | 0 | 150.4 ± 10.1 | - |
| Trehalose | 250 | 62.1 ± 5.5 | 58.7% |
| 500 | 25.8 ± 3.1 | 82.8% | |
| This compound | 250 | 55.3 ± 4.8 | 63.2% |
| 500 | 19.9 ± 2.5 | 86.8% | |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing protein stabilizers like this compound.
Caption: Workflow for screening protein stabilizers.
Conclusion and Future Directions
This compound presents a compelling alternative to trehalose for protein stabilization, particularly for in vivo applications or formulations where enzymatic degradation is a risk. Its inherent stability against trehalase could translate to longer shelf-life and improved efficacy of biopharmaceutical products. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and quantify the stabilizing effects of this compound on their specific proteins of interest.
Future studies should aim to perform detailed biophysical characterization, including isothermal titration calorimetry (ITC) to understand the thermodynamics of interaction, and long-term stability studies on therapeutic protein formulations containing this compound.
References
- 1. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. why-is-trehalose-an-exceptional-protein-stabilizer - Ask this paper | Bohrium [bohrium.com]
- 4. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 8. proteos.com [proteos.com]
Safety and handling guidelines for Lentztrehalose C in the lab
Application Notes and Protocols for Lentztrehalose C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, cyclized analog of lentztrehalose A, a derivative of trehalose.[1][2][3] Like other lentztrehaloses, it is a disaccharide metabolite found in the actinomycete Lentzea sp.[4] A key feature of this compound is its stability against the mammalian enzyme trehalase, which rapidly hydrolyzes trehalose.[1][2][3] This enzymatic resistance suggests that this compound may have improved bioavailability compared to trehalose.[5][6]
This compound has been shown to induce autophagy in human cancer cells at levels comparable to trehalose.[1][2][3] Autophagy is a critical cellular process for the degradation and recycling of dysfunctional cellular components.[7] Its induction is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2] The enhanced stability and autophagy-inducing properties of this compound make it a compelling candidate for further investigation in drug development.[1][2][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Appearance | White solid | [7] |
| Optical Rotation | [α]D25 +160 (c 1.03, MeOH) | [7] |
| UV λmax (MeOH) | End absorption | [7] |
| Molecular Formula | C17H30O12 | Inferred from structure |
| Molecular Weight | 426.41 g/mol | Inferred from structure |
| Solubility | Soluble in Methanol (MeOH) | [7] |
Safety and Handling Guidelines
Disclaimer: this compound is a novel compound with limited safety and toxicological data. The following guidelines are based on general laboratory safety principles and data from the related, non-hazardous compound trehalose.[3][8][9] Exercise caution and handle with care.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses.[5][9]
-
Body Protection: Wear a standard laboratory coat.[10]
Handling
-
Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from moisture.
-
For long-term storage, -20°C is recommended.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[8]
-
If inhaled: Move to fresh air.
-
If ingested: Rinse mouth with water. Do not induce vomiting.
Disposal
Experimental Protocols
Protocol for Assessing Autophagy Induction in Cell Culture
This protocol describes a general method to evaluate the autophagy-inducing potential of this compound in a mammalian cell line (e.g., HeLa, MEF, or specific cancer cell lines).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentrations in complete cell culture medium.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM). Include a vehicle control and a positive control (e.g., rapamycin or starvation).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol for Enzyme Stability Assay (Trehalase Digestion)
This protocol is adapted from studies on other lentztrehaloses and is designed to assess the stability of this compound in the presence of trehalase.[7]
Materials:
-
This compound
-
Trehalose (as a positive control for digestion)
-
Porcine kidney trehalase
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)
-
Glucose assay kit (e.g., hexokinase-based)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing:
-
This compound (e.g., 10 mM final concentration) in reaction buffer.
-
Trehalose (e.g., 10 mM final concentration) in reaction buffer.
-
A negative control with only reaction buffer.
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Enzyme Addition: Add porcine kidney trehalase to each tube to a final concentration of (e.g., 0.1 U/mL).
-
Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Glucose Measurement:
-
Use a glucose assay kit to measure the concentration of glucose released in each sample.
-
Follow the manufacturer's instructions for the glucose assay.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Analysis:
-
Calculate the concentration of glucose released at each time point.
-
Plot the glucose concentration versus time for this compound and trehalose.
-
Minimal to no glucose release in the presence of this compound, compared to a significant increase with trehalose, indicates stability against trehalase.
-
Visualizations
General Experimental Workflow for Autophagy Assessment
Caption: Workflow for assessing this compound-induced autophagy.
Signaling Pathway: Autophagy Induction
Caption: Simplified pathway of this compound-induced autophagy.
Logical Relationship: Enzyme Stability
Caption: Comparative stability of Trehalose vs. This compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. evergreen.edu [evergreen.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. A general and efficient strategy for generating the stable enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lentztrehalose C purification impurities
Welcome to the technical support center for Lentztrehalose C purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a cyclized analog of Lentztrehalose A, a naturally occurring trehalose analog.[1][2] It is of interest to researchers for its potential as an autophagy inducer, which may have applications in treating various diseases.[1] High purity of this compound is critical for accurate in vitro and in vivo studies to ensure that the observed biological activity is attributable to the compound itself and not to any impurities.
Q2: What are the potential sources of impurities in a this compound sample?
Impurities in a this compound preparation can originate from several sources:
-
Starting Materials: Residual Lentztrehalose A or other precursors from the synthesis or isolation process.
-
Side Reactions: Incomplete cyclization leading to the presence of linear oligosaccharides, or the formation of other cyclic isomers.
-
Degradation Products: this compound may degrade under certain pH or temperature conditions during purification.
-
Process-Related Impurities: Residual enzymes from enzymatic synthesis, salts from buffers, and solvents used during purification.
-
Cross-Contamination: Contamination from other oligosaccharides or compounds processed on the same equipment.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly with refractive index (RI) or evaporative light scattering detection (ELSD), is a primary method for quantifying purity and detecting other oligosaccharide impurities.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high-resolution separation of carbohydrates and is sensitive for detecting monosaccharide and oligosaccharide impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of this compound and for identifying and quantifying structurally related impurities.
-
Mass Spectrometry (MS): Provides molecular weight information and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities by their mass and fragmentation patterns.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Co-elution of this compound with other trehalose analogs (e.g., Lentztrehalose A) in HPLC.
-
Possible Cause: Insufficient resolution of the HPLC method. The structural similarity between this compound and its precursors can make separation challenging.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the acetonitrile/water gradient. A shallower gradient can improve the separation of closely related compounds.
-
Change Stationary Phase: Consider using a column with a different chemistry, such as an amide-based column, which can offer different selectivity for polar compounds like oligosaccharides.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar compounds like oligosaccharides.
-
Issue 2: Presence of high molecular weight species (polymers) or low molecular weight fragments.
-
Possible Cause: Side reactions during synthesis or degradation during purification. High temperatures or extreme pH can cause polymerization or hydrolysis.
-
Troubleshooting Steps:
-
Size-Exclusion Chromatography (SEC): Use SEC to separate the desired this compound from larger polymers and smaller fragments.
-
Monitor Purification Conditions: Ensure that the pH and temperature are maintained within a stable range for this compound throughout the purification process. Stability studies have shown that lentztrehaloses are generally stable.[1]
-
Analytical SEC: Use analytical SEC to monitor the presence of aggregates and fragments.
-
Issue 3: Residual enzyme contamination from enzymatic synthesis.
-
Possible Cause: Incomplete removal of enzymes used in the synthesis of the precursor, Lentztrehalose A, or in the cyclization step.
-
Troubleshooting Steps:
-
Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (e.g., 10 kDa) that is significantly lower than the enzyme's molecular weight to separate the enzyme from this compound.
-
Ion-Exchange Chromatography: Enzymes are proteins and will have a net charge at a given pH. Ion-exchange chromatography can be used to bind and remove the enzyme.
-
Protein Quantification Assay: Use a standard protein assay (e.g., Bradford or BCA) to check for the presence of residual protein in the purified sample.
-
Issue 4: Broad or tailing peaks in HPLC chromatograms.
-
Possible Cause:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: Interaction of the analyte with the stationary phase.
-
Poor Column Condition: A void in the column or a contaminated guard column.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Modify Mobile Phase: Add a small amount of a competing agent to the mobile phase to reduce secondary interactions.
-
Check Column Health: Replace the guard column and, if the problem persists, the analytical column.
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Value |
| Column | Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10 µL |
Table 2: Analytical Techniques for Impurity Identification
| Technique | Information Provided | Potential Impurities Detected |
| HPLC-RI/ELSD | Quantitative purity, presence of other oligosaccharides | Lentztrehalose A, linear precursors, other isomers |
| HPAEC-PAD | High-resolution separation of carbohydrates | Monosaccharide contaminants, isomeric impurities |
| LC-MS | Molecular weight of impurities, structural fragments | Degradation products, byproducts of synthesis |
| ¹H and ¹³C NMR | Structural confirmation, quantification of impurities | Residual starting materials, structural isomers |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the amide-based HILIC column with the initial mobile phase for at least 30 minutes.
-
Set the column temperature to 30 °C.
-
Set the detector (RI or ELSD) to the appropriate settings.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as described in Table 1.
-
Acquire the data for at least 30 minutes.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Removal of Residual Enzymes by Ultrafiltration
-
Select Filter: Choose a centrifugal filter unit with a molecular weight cutoff (MWCO) of 10 kDa.
-
Sample Loading: Load the this compound solution containing the enzyme impurity into the filter unit.
-
Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 4000 x g for 20 minutes).
-
Collection: The filtrate in the collection tube will contain the purified this compound. The retentate, containing the enzyme, remains in the filter unit.
-
Washing (Optional): To maximize recovery, the retentate can be washed with a small volume of buffer and centrifuged again. Combine the filtrates.
-
Verification: Analyze the filtrate for the absence of protein using a suitable protein assay.
Visualizations
Caption: General experimental workflow for the purification and quality control of this compound.
Caption: A logical troubleshooting flowchart for identifying and removing different types of impurities.
References
Technical Support Center: Optimizing Lentztrehalose C for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lentztrehalose C in cell culture experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a cyclized analog of lentztrehalose A, a naturally occurring trehalose analog.[1][2] Its primary known mechanism of action in cell culture is the induction of autophagy, a cellular process responsible for the degradation of unnecessary or dysfunctional cellular components.[1][3] Unlike its parent compound, trehalose, this compound is minimally hydrolyzed by the mammalian enzyme trehalase, making it a more stable compound in experimental conditions.[1][2]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on existing data, a concentration-dependent induction of autophagy (measured by LC3 expression) has been observed in Mewo melanoma cells in the range of 0.1–10 mM.[1] For a clear induction of autophagy in sensitive cell lines, such as Mewo and OVK18 ovarian cancer cells, a concentration of around 100 mM may be required, similar to trehalose.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to have low toxicity in a variety of cell lines. Studies have reported no significant toxicity in 53 different human and mouse cancer cell lines and three primary mouse splanchnic cell cultures at concentrations up to 200 μg/mL.[1]
Q4: How does the autophagy-inducing activity of this compound compare to trehalose?
A4: this compound induces autophagy in human cancer cells at a level comparable to that of trehalose.[1][3] However, due to its stability against enzymatic degradation by trehalase, this compound may offer more consistent and prolonged effects in cell culture compared to trehalose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of autophagy observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 100 mM) to determine the optimal concentration for your specific cell line. |
| Cell line is resistant to this compound-induced autophagy. | Some cell lines may be less sensitive. Confirm the autophagic potential of your cell line using a known autophagy inducer like rapamycin as a positive control. | |
| Incorrect timing of measurement. | The kinetics of autophagy induction can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation time for observing the peak autophagic response. | |
| Issues with autophagy detection method. | Ensure that your Western blot protocol for LC3-II is optimized, or use a complementary method for detecting autophagy, such as fluorescence microscopy of GFP-LC3 puncta or Cyto-ID staining. | |
| Decreased cell viability or unexpected morphological changes. | High concentration of this compound for a sensitive cell line. | Although generally non-toxic, very high concentrations might affect certain sensitive cell lines. Reduce the concentration and perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Contamination of cell culture. | Visually inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. | |
| Inconsistent or variable results between experiments. | Variability in this compound stock solution. | Prepare a fresh, sterile-filtered stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments to minimize variability. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for Autophagy Induction
| Cell Line | Effective Concentration Range | Notes | Reference |
| Mewo (melanoma) | 0.1 - 10 mM | Concentration-dependent increase in LC3 expression observed, though not always reproducible. | [1] |
| Mewo (melanoma), OVK18 (ovarian cancer) | ~100 mM | Required for a clear and consistent increase in LC3 expression, similar to trehalose. | [1] |
Table 2: Cytotoxicity Data for this compound
| Cell Lines | Non-toxic Concentration | Notes | Reference |
| 53 human and mouse cancer cell lines | Up to 200 µg/mL | No significant toxicity observed. | [1] |
| 3 mouse splanchnic primary culture cells | Up to 200 µg/mL | No significant toxicity observed. | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Autophagy Induction by Western Blotting for LC3-II
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 mM) in fresh complete medium. Include a positive control (e.g., 100 nM rapamycin) and a negative control (vehicle).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II to the loading control will indicate the level of autophagy induction.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 mM) in fresh medium. Include a positive control for cytotoxicity (e.g., 10% DMSO) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound is proposed to induce autophagy.
Caption: Decision tree for troubleshooting low autophagy induction.
References
Technical Support Center: Lentztrehalose C In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lentztrehalose C in in vivo experiments.
Troubleshooting Guides
This section addresses common issues researchers may encounter during in vivo studies with this compound, focusing on unexpected results and experimental challenges.
Issue 1: Lower than Expected Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Verify the concentration of the dosing solution. - Ensure proper oral gavage technique to prevent accidental administration into the trachea. A detailed protocol is provided below. - Check the calibration of the balance used to weigh the compound. |
| Formulation Issues | - this compound is a hydrophilic compound. Ensure it is fully dissolved in the vehicle (e.g., water or saline) before administration. - For high concentrations, sonication may be required to achieve complete dissolution. - Avoid using vehicles that may interfere with absorption. |
| Sample Collection and Processing Errors | - Use appropriate anticoagulant (e.g., heparin or EDTA) in blood collection tubes to prevent clotting. - Process blood samples promptly to separate plasma and prevent degradation of the analyte. - Store plasma samples at -80°C until analysis. |
| Analytical Method Sensitivity | - Optimize the LC-MS/MS method for this compound detection. A detailed protocol outline is provided below. - Ensure the internal standard is appropriate and used consistently. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gavage Technique | - Ensure all personnel performing oral gavage are properly trained and consistent in their technique. - The volume administered should be consistent and based on the individual animal's body weight. |
| Biological Variability | - Use animals of the same age, sex, and strain to minimize biological differences. - Ensure animals are properly fasted before dosing, as food can affect gastrointestinal absorption. |
| Stress During Experiment | - Handle animals gently to minimize stress, which can affect physiological parameters and drug absorption. - Acclimatize animals to the experimental procedures before the main study. |
Issue 3: Lack of Expected In Vivo Efficacy (e.g., No Induction of Autophagy)
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | - The dose of this compound may be too low to elicit a significant biological response. - Perform a dose-response study to determine the optimal effective dose. |
| Timing of Efficacy Assessment | - The time point for assessing the biological effect may not be optimal. - Conduct a time-course experiment to identify the peak response time after administration. |
| Incorrect Method for Measuring Autophagy | - Autophagy is a dynamic process. Measuring static levels of autophagy markers can be misleading. - Assess autophagic flux rather than just the number of autophagosomes. Detailed methods for monitoring autophagy in vivo are provided below. |
| Target Tissue Penetration | - While this compound has good bioavailability, its concentration in the target tissue may not be sufficient. - Consider measuring this compound levels in the tissue of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the expected bioavailability of this compound compared to trehalose?
A1: this compound is a trehalose analog designed to be resistant to the enzyme trehalase. This stability against enzymatic degradation results in significantly higher bioavailability compared to trehalose.[1][2][3] While trehalose is largely hydrolyzed to glucose in the gut and is not readily detected in the bloodstream after oral administration, this compound is absorbed and can be detected in the blood for several hours.[1]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound, similar to trehalose, is the induction of autophagy in an mTOR-independent manner.[4][5][6][7] This process is believed to be mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][4][8]
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound is a water-soluble compound. For oral gavage, it can be dissolved in sterile water or a saline solution (0.9% NaCl). Ensure the compound is completely dissolved before administration. If you are using a high concentration, gentle warming and vortexing or sonication may be necessary.
Q4: What are the key pharmacokinetic parameters I should expect for a trehalose analog like this compound in mice?
A4: While specific data for this compound is limited in publicly available literature, data from similar trehalose analogs administered orally to mice can provide an estimate. The table below summarizes representative pharmacokinetic parameters for a trehalose analog.
| Parameter | Value | Unit |
| Dose | 500 | mg/kg (oral) |
| Cmax | ~10-20 | µg/mL |
| Tmax | ~1-2 | hours |
| AUC (0-24h) | ~50-100 | µg*h/mL |
| Note: These are approximate values based on published data for similar trehalose analogs and should be determined experimentally for this compound.[9] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Mice
This protocol outlines the procedure for oral administration and blood collection to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours before dosing, with free access to water.
-
Dosing Solution Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 50 mg/mL for a 500 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Administration: Weigh each mouse accurately. Administer the this compound solution via oral gavage.[10][11]
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling.[12][13] The 0-hour sample should be taken just before dosing.
-
Plasma Preparation: Immediately after collection, place the blood in EDTA-coated tubes and keep on ice. Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.
Materials:
-
Plasma samples from the in vivo study
-
This compound standard
-
Internal standard (e.g., an isotopically labeled this compound or a structurally similar, non-endogenous sugar)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.[14][15]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Use a gradient elution to separate this compound from endogenous plasma components.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC.[12][17][18][19][20][21]
-
Protocol 3: Monitoring Autophagy in Vivo
This protocol describes the Western blot analysis of key autophagy markers in tissue samples.
Materials:
-
Tissue samples from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Homogenization: Homogenize harvested tissues in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Proposed mTOR-independent autophagy signaling pathway for this compound.
References
- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.febscongress.org [2024.febscongress.org]
- 3. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. auc cmax tmax: Topics by Science.gov [science.gov]
- 18. researchgate.net [researchgate.net]
- 19. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
How to prevent degradation of Lentztrehalose C during storage
This technical support center provides guidance on the proper storage and handling of Lentztrehalose C to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a cyclized analog of Lentztrehalose A, which is itself an analog of trehalose.[1] It is a non-reducing disaccharide that is known to be highly stable against enzymatic degradation by mammalian trehalase and various microbes.[2][3][4] Its molecular formula is C₁₇H₃₀O₁₂ and it has a molecular weight of 426.415 g/mol .[2] It is soluble in DMSO, methanol, and water, but insoluble in hexane.[2]
Q2: What is the recommended long-term storage condition for this compound?
A2: The recommended long-term storage temperature for this compound is -20°C.[2]
Q3: Is this compound susceptible to enzymatic degradation during storage?
A3: No, this compound is highly resistant to enzymatic hydrolysis by mammalian trehalase.[4][5] This makes enzymatic degradation by common contaminants a low risk during storage.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: While specific studies on this compound are not available, trehalose and its analogs are known to be remarkably stable over a wide pH range, typically between 3.5 and 10.[6][7] Extreme pH conditions should still be avoided as a general precaution for sensitive compounds.
Q5: Does this compound undergo Maillard reactions?
A5: this compound, like trehalose, is a non-reducing sugar.[6][7] This chemical structure prevents it from participating in Maillard reactions with amino acids or proteins during storage.
Troubleshooting Guide
This guide addresses potential issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage conditions. | - Verify that the compound has been stored at the recommended -20°C. - Avoid repeated freeze-thaw cycles. Aliquot the sample upon receipt. - Protect from light and moisture. |
| Discoloration of the solid compound. | Potential thermal degradation or contamination. Caramelization can occur for sugars at high temperatures.[8] | - Discard the sample if discoloration is observed. - Ensure the storage temperature has not exceeded the recommended limit. |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | pH instability or reaction with buffer components. While stable in a wide pH range, extreme pH can cause hydrolysis of oligosaccharides.[9] | - Prepare solutions fresh using high-purity solvents. - Ensure the pH of the solution is within the stable range for trehalose analogs (pH 3.5-10). - If using buffers, check for compatibility. |
| Inconsistent results between different batches. | Variation in purity or degradation of older batches. | - Always use a new batch for critical experiments if degradation of the older batch is suspected. - Re-qualify the older batch using appropriate analytical methods if its integrity is . |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on the general chemistry of oligosaccharides, the following degradation routes can be hypothesized under forced conditions:
-
Acid Hydrolysis: Under strong acidic conditions (pH < 3.5) and elevated temperatures, the glycosidic bond of the trehalose core or the ether linkage of the cyclized side chain could be susceptible to hydrolysis, breaking down the molecule into its constituent monosaccharides or other smaller fragments.[9]
-
Thermal Degradation: At very high temperatures, sugars can undergo caramelization, a complex series of reactions that result in browning and the formation of various degradation products.[8]
-
Oxidative Degradation: In the presence of strong oxidizing agents, the hydroxyl groups of the sugar molecule can be oxidized.
Below is a conceptual diagram illustrating a potential degradation pathway for this compound under harsh acidic conditions.
Caption: Hypothetical acid hydrolysis pathway of this compound.
Experimental Protocols
To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation products.
1. Forced Degradation Study Protocol
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the solutions before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
-
Photostability:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
-
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
2. HPLC-MS Method for Stability Analysis
-
Objective: To separate and detect this compound and its potential degradation products.
-
Instrumentation: HPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like oligosaccharides. An ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 50 mm) has been used for the analysis of lentztrehaloses.[11]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection: Mass Spectrometry (positive ion mode is often used for oligosaccharides).[11]
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for new peaks (degradation products) and a decrease in the peak area of this compound.
Troubleshooting Workflow
The following diagram outlines a troubleshooting workflow for addressing stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalase Resistant | this compound | フナコシ [funakoshi.co.jp]
- 3. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with Lentztrehalose C in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lentztrehalose C, focusing on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a cyclized analog of Lentztrehalose A, which is an enzyme-stable analog of trehalose.[1][2] It was isolated from the actinomycete Lentzea sp.[3] Like other lentztrehaloses, it is minimally hydrolyzed by mammalian trehalase, suggesting it is more stable in the body than trehalose.[1][2] Lentztrehaloses are believed to act as humectants or protectants for the producing microorganism under dry conditions.[1][2] All lentztrehaloses, including C, have been shown to induce autophagy in human cancer cells at levels comparable to trehalose.[1][2]
Q2: What is the known solubility of this compound in aqueous buffers?
Q3: Why might I be experiencing solubility issues with this compound?
A3: Several factors can contribute to the poor aqueous solubility of complex molecules like this compound:
-
Molecular Structure: The cyclized nature and the presence of a 2,3-dihydroxy-3-methylbutoxy chain attached to the trehalose moiety can influence its interaction with water molecules.[1]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[4][5]
-
Purity of the Compound: Impurities can affect the solubility of the target molecule.
-
Buffer Composition: The pH, ionic strength, and presence of other salts in the buffer can all impact the solubility of this compound.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Assessment of Solubility
If you are observing poor solubility (e.g., precipitation, cloudiness), it is recommended to systematically assess the solubility under various conditions.
Experimental Protocol: Solubility Assessment
-
Solvent Screening: Prepare small-scale slurries of this compound in a range of solvents and buffers (e.g., water, PBS, TRIS, HEPES at different pH values).
-
Equilibration: Agitate the slurries at a controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, mass spectrometry).
Strategies to Enhance Aqueous Solubility
If initial assessments confirm poor solubility, consider the following formulation strategies.
1. Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerol are commonly used.[6]
-
Protocol:
-
Dissolve this compound in a small amount of the chosen co-solvent.
-
Gradually add the aqueous buffer to the solution while stirring.
-
Monitor for any signs of precipitation.
-
-
Considerations: Be mindful that organic solvents may have physiological effects in biological experiments.[7] Ensure the final concentration of the co-solvent is compatible with your experimental system.
2. pH Adjustment
Although this compound is a neutral molecule, investigating the effect of pH can be beneficial as it may influence the hydration shell around the molecule.
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).
-
Attempt to dissolve this compound in each buffer.
-
Observe for any differences in solubility.
-
3. Use of Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][8]
-
Commonly Used Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Gradually add this compound to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., by stirring or sonication) to facilitate the formation of the inclusion complex.
-
Visually inspect for improved solubility or quantify the dissolved concentration.
-
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the solvent system. | Simple to implement; can significantly increase solubility. | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Modifies the ionization state of the compound (less relevant for neutral molecules but can affect hydration). | Simple and cost-effective. | May not be effective for non-ionizable compounds. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the poorly soluble molecule. | High efficiency in solubilizing hydrophobic molecules; generally low toxicity. | Can be a more expensive option; potential for competitive displacement of the guest molecule. |
| Solid Dispersions | Disperses the compound in a solid matrix at a molecular level. | Can significantly improve dissolution rates. | Requires more complex preparation methods (e.g., spray drying, hot-melt extrusion). |
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for this compound Solubility
A troubleshooting decision tree for addressing solubility issues with this compound.
Diagram 2: Experimental Workflow for Cyclodextrin-Mediated Solubilization
A stepwise workflow for enhancing the solubility of this compound using cyclodextrins.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Feasibility of Using Gluconolactone, Trehalose and Hydroxy-Propyl Gamma Cyclodextrin to Enhance Bendroflumethiazide Dissolution Using Lyophilisation and Physical Mixing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Lentztrehalose C interference with standard biochemical assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Lentztrehalose C with standard biochemical assays. Due to the limited availability of direct interference studies for this specific compound, this guide combines known properties of this compound with general principles of assay interference to offer troubleshooting strategies and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cyclized analog of trehalose, a naturally occurring disaccharide.[1] Unlike trehalose, this compound is resistant to hydrolysis by the enzyme trehalase, which increases its stability and bioavailability.[1][2] Its primary reported biological activities include the induction of autophagy and a faint antioxidative activity.[1]
Q2: Can this compound interfere with my biochemical assay?
A2: While specific data is limited, it is possible for this compound to interfere with certain biochemical assays. Its known faint antioxidant properties suggest a potential for interference in assays that are sensitive to redox-active compounds, such as those involving reactive oxygen species (ROS) or enzymatic redox reactions.[1] Additionally, like many small molecules, there is a possibility of interference with fluorescence-based assays through mechanisms such as autofluorescence or quenching, although this has not been specifically reported for this compound.
Q3: What types of assays are most likely to be affected by this compound?
A3: Based on its known properties, the following types of assays may have a higher potential for interference from this compound:
-
Oxidative Stress Assays: Assays measuring reactive oxygen species (ROS) or antioxidant capacity, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, may be directly influenced by the intrinsic antioxidant activity of this compound.[1]
-
Redox-Based Enzymatic Assays: Assays where the enzymatic reaction involves a redox reaction could be affected.
-
Fluorescence-Based Assays: If this compound possesses any intrinsic fluorescence or quenching properties, it could interfere with assays that use fluorescence as a readout.
-
Cell Viability Assays (e.g., MTT, XTT): Some cell viability assays rely on the cellular reduction of a substrate. Antioxidant compounds can sometimes interfere with these assays by directly reducing the substrate or by altering the intracellular redox environment.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments are essential to identify potential assay interference. A recommended first step is to run a "compound-only" control. This involves performing the assay with this compound in the absence of the biological target (e.g., enzyme or cells). If a signal is detected in this control, it suggests that this compound is directly interacting with the assay components.
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay (e.g., decreased or increased signal).
Possible Cause:
-
Antioxidant Activity: this compound has faint antioxidative properties which can interfere with fluorescence-based assays, particularly those that generate reactive oxygen species.[1] Antioxidants can quench the fluorescence of reporter molecules.
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a false negative signal.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare wells containing the assay buffer and this compound at the concentrations used in your experiment, but without the enzyme or cells.
-
Measure the fluorescence. A significant signal indicates autofluorescence.
-
-
Perform a Quenching Control:
-
Prepare wells with the assay buffer and the fluorescent substrate/product.
-
Add this compound at various concentrations.
-
A concentration-dependent decrease in fluorescence suggests quenching.
-
-
Spectral Scanning:
-
Perform a full excitation and emission scan of this compound to determine its spectral properties. This can help in selecting alternative fluorophores with non-overlapping spectra.
-
Mitigation Strategies:
-
Change Fluorophore: If autofluorescence or quenching is an issue, switch to a "red-shifted" fluorophore with excitation and emission wavelengths that do not overlap with this compound's absorbance or emission spectrum.
-
Background Subtraction: If autofluorescence is low and consistent, it may be possible to subtract the background signal from the compound-only control.
-
Orthogonal Assay: Confirm your results using a non-fluorescence-based assay format, such as a colorimetric or luminescence-based assay.
Issue 2: Inconsistent or unexpected results in a cell-based assay that measures metabolic activity (e.g., MTT assay).
Possible Cause:
-
Direct Reduction of Assay Reagent: As an antioxidant, this compound could potentially directly reduce the MTT tetrazolium salt to its formazan product, leading to a false-positive signal for cell viability.
-
Alteration of Intracellular Redox State: By acting as an antioxidant, this compound might alter the intracellular redox environment, which could indirectly affect the activity of the mitochondrial dehydrogenases responsible for MTT reduction.
Troubleshooting Steps:
-
Cell-Free Control:
-
Incubate this compound with the MTT reagent in cell-free culture medium.
-
The formation of a purple color indicates direct reduction of MTT by the compound.
-
-
Use an Alternative Viability Assay:
-
Employ a cell viability assay with a different mechanism that is less susceptible to redox interference, such as a trypan blue exclusion assay (measures membrane integrity) or a CyQUANT assay (measures cellular nucleic acid content).
-
Quantitative Data
Direct quantitative data on the interference of this compound with a wide range of biochemical assays is not currently available in the scientific literature. The only reported quantitative measure related to its potential for interference is its antioxidant capacity.
Table 1: Antioxidant Capacity of Lentztrehalose Analogs
| Compound | ORAC Value (µmol TE g⁻¹) |
| Trehalose | No activity |
| Lentztrehalose A | No activity |
| Lentztrehalose B | 207.3 |
| This compound | 8.1 [1] |
ORAC (Oxygen Radical Absorbance Capacity) values are expressed as micromole of Trolox Equivalents per gram of substance. A higher value indicates greater antioxidant capacity.[1]
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is adapted from methods used to assess the antioxidant capacity of compounds.[3][4][5][6]
Objective: To determine the antioxidant capacity of a test compound by measuring the inhibition of the decay of a fluorescent probe (fluorescein) induced by a free radical generator (AAPH).
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
75 mM Phosphate buffer (pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of the 96-well plate.
-
Add 25 µL of either the sample (this compound), Trolox standards, or phosphate buffer (for blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the Trolox Equivalents (TE) of the test sample from the standard curve.
MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability, which may be susceptible to interference by antioxidant compounds.[7][8][9][10]
Objective: To measure cell viability based on the metabolic activity of mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired time period.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Luciferase Reporter Assay
This protocol describes a common reporter gene assay.[11][12][13][14][15]
Objective: To measure the activity of a promoter or signaling pathway by quantifying the light produced by the firefly luciferase enzyme.
Materials:
-
Cells transfected with a luciferase reporter construct
-
96-well opaque white microplate
-
Luminometer
-
Luciferase assay reagent (containing luciferin substrate and ATP)
-
Passive lysis buffer
Procedure:
-
Plate and treat transfected cells with this compound as required.
-
After treatment, wash the cells with PBS and lyse them by adding passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 20 µL of the cell lysate to a well of the opaque microplate.
-
Inject 100 µL of the luciferase assay reagent into the well.
-
Immediately measure the luminescence using a luminometer.
Visualizations
Caption: Workflow for identifying and mitigating potential assay interference.
Caption: Decision tree for troubleshooting assay interference.
Caption: Antioxidant interference in a fluorescence-based assay.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalase Resistant | this compound | フナコシ [funakoshi.co.jp]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Luciferase reporter assay [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Luciferase Assay System Protocol [promega.com]
- 15. takara.co.kr [takara.co.kr]
Modifying Lentztrehalose C dosage for different animal models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for modifying Lentztrehalose C dosage across different animal models.
Frequently Asked Questions (FAQs)
Q1: We have been using this compound in our mouse models with good results. We now want to expand our studies to include rats and rabbits. What is the recommended dosage for these animals?
A1: Currently, specific dosage recommendations for this compound have only been established in mouse models. Direct dose conversion based on body weight alone is not recommended as it can lead to inaccurate dosing. The most appropriate method for extrapolating dosages between animal species is allometric scaling, which is based on the body surface area (BSA).
To estimate the appropriate dose for a new animal model, you can use the following steps:
-
Determine the effective dose (in mg/kg) from your existing mouse model experiments.
-
Use the appropriate Km ratio to convert the mouse dose to the equivalent dose for the target species (e.g., rat or rabbit). The Km factor is a conversion factor that relates body weight to body surface area.
Please refer to the tables in the "Quantitative Data Summary" section below for the necessary conversion factors and a sample calculation. We strongly recommend performing a pilot dose-ranging study in the new animal model to confirm the optimal dose.
Q2: We are seeing less significant effects of this compound in our new rabbit model compared to our mouse studies, even after applying allometric scaling. What could be the reason?
A2: While allometric scaling provides a robust starting point, several factors can contribute to inter-species variations in drug response:
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between species.
-
Metabolic Rates: Different metabolic rates can affect the processing and clearance of the compound.
-
Target Receptor Density and Affinity: The expression levels and binding affinity of the molecular targets of this compound may differ across species.
If you are observing suboptimal effects, we recommend the following troubleshooting steps:
-
Conduct a Dose-Response Study: Perform a study with a range of doses to determine the optimal dosage for the rabbit model.
-
Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to understand the bioavailability and half-life of this compound in rabbits compared to mice.
-
Review Administration Route: Ensure the route of administration is appropriate and consistent across your studies.
Q3: Is there a known maximum tolerated dose (MTD) for this compound in common animal models?
A3: Acute toxicity studies in ICR mice have shown no adverse effects at doses up to 500 mg/kg for both oral (p.o.) and intravenous (i.v.) administration.[1] However, the MTD has not been formally established for other species. It is crucial to conduct a dose escalation study to determine the MTD in your specific animal model and for your intended duration of treatment.
Q4: How does the bioavailability of this compound compare to its parent compound, trehalose?
A4: this compound exhibits significantly better stability and bioavailability compared to trehalose.[1][2][3] Trehalose is readily degraded by the enzyme trehalase in the intestine and kidneys, leading to low systemic exposure when administered orally.[1][3][4] In contrast, lentztrehaloses, including this compound, are minimally hydrolyzed by mammalian trehalase.[3] Studies in mice have shown that after oral administration of 0.5 g/kg, lentztrehaloses were detected in the blood at levels greater than 1 μg/mL over several hours, while trehalose was not clearly detected.[2] This improved bioavailability means that this compound can often be administered at a lower dose than trehalose to achieve comparable or even enhanced therapeutic effects.[1][4]
Quantitative Data Summary
Table 1: Allometric Scaling Conversion Factors
This table provides the necessary Km factors to convert a known dose from one animal species to an equivalent dose in another based on body surface area.
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m_ Factor (Body Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12.0 |
| Dog | 10 | 0.50 | 20.0 |
| Human | 60 | 1.62 | 37.0 |
Formula for Dose Conversion:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (K_m_ of Species 1 / K_m_ of Species 2)
Example Calculation: Converting a Mouse Dose to a Rat Dose
If the effective dose of this compound in a mouse is 100 mg/kg:
Dose in Rat (mg/kg) = 100 mg/kg x (3.0 / 6.0) = 50 mg/kg
Table 2: Reported Dosages of Lentztrehalose and Related Compounds in Mice
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect |
| Lentztrehalose | ICR Mouse | 500 mg/kg | p.o. / i.v. | No acute toxicity observed[1] |
| Lentztrehaloses | ICR Mouse | 0.5 g/kg (500 mg/kg) | Oral | Detected in blood, unlike trehalose[2] |
| Lentztrehalose | Mouse | 1/4 to 1/2 the amount of trehalose | Not specified | Comparable or better antitumor, bone reinforcement, and suppression of obesity activities[1][4] |
| Trehalose | Alzheimer's Disease Mouse Model | 2% or 4% solution in drinking water | Oral (in drinking water) | Dose-dependent activation of autophagy and restoration of behavioral deficits[5][6] |
Experimental Protocols
Protocol for a Pilot Dose-Ranging Study
This protocol outlines a general procedure to determine the effective and tolerated dose of this compound in a new animal model.
-
Animal Model Selection:
-
Select a cohort of healthy animals of the desired species, age, and weight.
-
Ensure proper acclimatization to the facility for at least one week before the experiment.
-
-
Dose Calculation and Preparation:
-
Calculate a starting dose based on allometric scaling from a known effective dose in another species (e.g., mouse).
-
Prepare three to five dose levels, including the calculated starting dose, a lower dose, and one to three higher doses.
-
Dissolve this compound in a sterile, appropriate vehicle (e.g., saline or water).
-
-
Animal Grouping and Administration:
-
Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 animals per group).
-
Administer the assigned dose of this compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Observation:
-
Monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake, at regular intervals for a predetermined period (e.g., 24-72 hours for acute toxicity, longer for chronic studies).
-
Collect relevant biological samples (e.g., blood, tissue) at specified time points to assess efficacy and potential toxicity markers.
-
-
Data Analysis:
-
Analyze the collected data to determine the dose-response relationship.
-
Identify the No Observed Adverse Effect Level (NOAEL) and the optimal effective dose.
-
Visualizations
This compound - Proposed Autophagy Induction Pathway
This compound is believed to induce autophagy through a mechanism similar to its parent compound, trehalose. This process is primarily mTOR-independent and involves the activation of Transcription Factor EB (TFEB).
Caption: Proposed mechanism of this compound-induced autophagy via TFEB activation.
Experimental Workflow for Interspecies Dose Extrapolation
This workflow illustrates the logical steps for determining the appropriate dosage of this compound when moving from an established animal model to a new one.
Caption: Workflow for determining this compound dosage in a new animal model.
References
- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Detection Methods for Lentztrehalose C and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lentztrehalose C and its potential metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a cyclized analog of Lentztrehalose A, a derivative of trehalose.[1][2] It is produced by the actinomycete Lentzea sp..[3][4] Like other lentztrehaloses, it is minimally hydrolyzed by the mammalian enzyme trehalase, which breaks down trehalose.[1][2][5] This stability gives it higher bioavailability compared to trehalose.[6] The primary interest in this compound stems from its ability to induce autophagy at levels comparable to trehalose, making it a promising candidate for research into treatments for neurodegenerative and other autophagy-related diseases.[1][2]
Q2: What is the primary method for the detection and quantification of this compound?
A2: The primary method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC). Specifically, a hydrophilic interaction chromatography (HILIC) column is used, coupled with an evaporative light scattering detector (ELSD).[5]
Q3: Are there known metabolites of this compound?
A3: The scientific literature primarily focuses on the stability and detection of the parent compound, this compound. Detailed studies on the specific metabolites of this compound are not extensively available. However, one study observed that after oral administration of Lentztrehalose B to mice, this compound was detected in the urine, suggesting potential in vivo conversion or metabolism between the lentztrehalose analogs.[6] Further research is needed to identify and characterize the full range of this compound metabolites.
Q4: How can I prepare samples for this compound analysis from biological matrices?
A4: For pharmacokinetic studies in mice, samples of blood, urine, and feces have been analyzed for lentztrehaloses.[6] While specific extraction protocols for this compound from these matrices are not detailed in the provided results, a general approach would involve protein precipitation for blood/plasma samples, and extraction with a polar solvent like methanol or ethanol for feces, followed by centrifugation and filtration before HPLC analysis.
Troubleshooting Guides
HPLC-ELSD Detection of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No peak or very low signal for this compound | 1. Improper sample preparation leading to loss of analyte.2. Low concentration of this compound in the sample.3. Incorrect HPLC-ELSD settings (e.g., drift tube temperature, nebulizer gas pressure).4. Column degradation or contamination. | 1. Review and optimize the sample extraction protocol. Ensure complete extraction and minimize degradation.2. Concentrate the sample if possible. Use a standard of known concentration to verify system sensitivity.3. Consult the ELSD manufacturer's guidelines for optimizing settings for non-volatile, thermally stable compounds like this compound.4. Flush the column with appropriate solvents. If performance does not improve, replace the column. |
| Poor peak shape (e.g., tailing, fronting, broad peaks) | 1. Mismatch between sample solvent and mobile phase.2. Column overload.3. Presence of interfering substances in the sample matrix.4. Inappropriate mobile phase composition or gradient. | 1. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.2. Dilute the sample and re-inject.3. Improve the sample clean-up procedure to remove interfering compounds.4. Adjust the mobile phase composition or the gradient slope to improve peak shape. |
| Inconsistent retention times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Air bubbles in the pump or detector.4. Column equilibration is insufficient. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Degas the mobile phase and purge the pump.4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Challenges in Metabolite Detection
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty in identifying potential metabolites | 1. Low abundance of metabolites.2. Lack of reference standards for metabolites.3. Metabolites may have significantly different chemical properties from the parent compound. | 1. Utilize sensitive analytical techniques such as high-resolution mass spectrometry (e.g., QTOF-MS/MS) for untargeted metabolomics.2. Use predictive software to hypothesize potential metabolic transformations (e.g., hydroxylation, glucuronidation) and search for corresponding masses in the MS data.3. Employ different chromatographic methods (e.g., reversed-phase and HILIC) to capture a wider range of metabolite polarities. |
| Co-elution of metabolites with matrix components | 1. Complex biological matrix.2. Insufficient chromatographic resolution. | 1. Enhance sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.2. Optimize the HPLC gradient to improve the separation of metabolites.3. Consider using two-dimensional liquid chromatography (2D-LC) for highly complex samples. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on the methodology described for the analysis of lentztrehaloses.[5]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Hydrophilic Interaction Chromatography (HILIC) column.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile and water. The exact gradient will depend on the specific HILIC column used and should be optimized for the best separation.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the initial mobile phase composition.
-
Sample Preparation: Prepare samples as described in the FAQ section, ensuring the final solvent is compatible with the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-40 °C).
-
Equilibrate the HILIC column with the initial mobile phase for a sufficient time.
-
Inject the standards and samples.
-
Run the optimized gradient program.
-
-
ELSD Settings:
-
Optimize the nebulizer temperature and gas flow according to the manufacturer's instructions for the mobile phase composition.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the this compound standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Visualizations
Caption: Workflow for the detection and quantification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lentztrehalose - Wikipedia [en.wikipedia.org]
- 4. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Managing off-target effects of Lentztrehalose C in experiments
Technical Support Center: Lentztrehalose C
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects and other experimental challenges when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclized, enzyme-stable analog of trehalose, belonging to a group of compounds that also includes Lentztrehalose A and B.[1][2][3] Unlike its parent compound, trehalose, this compound is minimally hydrolyzed by the mammalian enzyme trehalase, which is prevalent in the intestine and kidneys.[1][2][3][4] This resistance to digestion significantly increases its bioavailability when administered orally.[5] The primary known biological activity of this compound is the induction of autophagy, a cellular process responsible for the degradation of dysfunctional or unnecessary components.[1][2] This mechanism is believed to be the basis for its potential therapeutic applications in neurodegenerative diseases and other conditions characterized by the accumulation of abnormal proteins.[1][2]
Q2: What are the known off-target effects of this compound?
The scientific literature has not characterized specific molecular off-target binding sites for this compound in the classical sense (e.g., unintended receptor binding or enzyme inhibition). The term "off-target effect" in the context of this compound experiments typically refers to unintended biological consequences that may arise from its primary activity or its nature as a stable disaccharide analog.
Potential unintended effects to monitor include:
-
Excessive or Dysregulated Autophagy: While inducing autophagy is the intended effect, prolonged or excessive activation can lead to autophagic cell death, which may be mistaken for cytotoxicity.
-
Metabolic Alterations: As a sugar analog, this compound could potentially interfere with cellular glucose sensing or other metabolic pathways, although this has not been explicitly documented.
-
Effects on Gut Microbiota: Since it is orally bioavailable and resistant to digestion, this compound may alter the composition or metabolism of the gut microbiome.[6]
-
Antioxidative Properties: Lentztrehalose B, a related analog, has demonstrated moderate antioxidative activity.[1][7] While not extensively studied for this compound, the possibility of mild antioxidant effects should be considered.
Q3: My cells are dying in the presence of this compound. How can I distinguish between cytotoxicity and autophagy-induced cell death?
This is a critical experimental question. It is essential to determine whether the observed cell death is a specific result of excessive autophagy or a non-specific cytotoxic effect.
-
Autophagy Inhibition Rescue: The most direct method is to co-treat cells with this compound and an autophagy inhibitor (e.g., 3-Methyladenine (3-MA), Chloroquine, or Bafilomycin A1). If the cell death is rescued or significantly reduced by the inhibitor, it strongly suggests an autophagy-dependent mechanism.
-
Dose-Response Analysis: Perform a careful dose-response curve. Cytotoxicity often exhibits a steep dose-response, while autophagy induction may plateau.
-
Time-Course Experiment: Analyze cell viability and autophagy markers at multiple time points. Autophagy is a dynamic process, and its induction should precede cell death.
-
Morphological Analysis: Use transmission electron microscopy (TEM) to look for the characteristic double-membraned autophagosomes. The presence of these structures is a hallmark of autophagy, whereas signs of necrosis (e.g., cell swelling, membrane rupture) would suggest cytotoxicity.
Q4: I am not observing autophagy induction with this compound. What could be the issue?
Several factors could contribute to a lack of observable autophagy:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range. Refer to published studies on related compounds for starting points.
-
Incorrect Timing: Autophagy is a dynamic process. You may be measuring too early or too late. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response.
-
Cell Type Specificity: The autophagic response can vary significantly between different cell types. Your cell line may be less responsive.
-
Inadequate Detection Method: Relying on a single marker for autophagy (e.g., only LC3-II levels on a Western blot) can be misleading. It is crucial to measure autophagy flux. See the detailed protocol below for a robust method.
-
Compound Purity and Stability: Verify the purity of your this compound stock and ensure it has been stored correctly.
Quantitative Data Summary
While specific off-target binding affinities (Ki, IC50) are not available, the following table summarizes the known properties and biological activities of the Lentztrehalose family of compounds for comparative purposes.
| Property / Activity | Lentztrehalose A | Lentztrehalose B | This compound | Trehalose (Reference) | Source |
| Structure | 4-O-(2,3-dihydroxy-3-methylbutyl)trehalose | Di-dehydroxylated analog of A | Cyclized analog of A | α-D-glucopyranosyl α-D-glucopyranoside | [1][2][4] |
| Trehalase Stability | Minimally hydrolyzed | Minimally hydrolyzed | Minimally hydrolyzed | Readily hydrolyzed | [1][2][3][4] |
| Autophagy Induction | Yes, comparable to Trehalose | Yes, comparable to Trehalose | Yes, comparable to Trehalose | Yes | [1][2] |
| Antioxidative Activity (ORAC) | Not observed | 207.3 µmol TE/g | 8.1 µmol TE/g | Not observed | [1] |
| Trehalase Inhibition | No inhibition up to 10 mM | Weak inhibition at high conc. | No inhibition up to 10 mM | N/A (Substrate) | [1][7] |
| Oral Bioavailability | Detected in blood post-administration | Detected in blood post-administration | Detected in blood post-administration | Not clearly detected in blood | [5] |
Experimental Protocols & Methodologies
Protocol 1: Measuring Autophagy Flux with LC3-II Turnover Assay
This protocol is essential for accurately quantifying autophagy and distinguishing between induction of autophagy and a blockage of lysosomal degradation, a common potential off-target effect of compounds.
Objective: To measure the rate of autophagosome formation and degradation (autophagy flux).
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
-
Treatment Groups: Prepare four treatment groups for each time point and this compound concentration to be tested:
-
Vehicle Control (e.g., DMSO or media)
-
This compound
-
Bafilomycin A1 (100 nM, added for the last 4 hours of the experiment)
-
This compound + Bafilomycin A1 (BafA1 added for the last 4 hours)
-
-
Incubation: Treat cells with this compound for the desired duration (e.g., 24 hours). For the final 4 hours of incubation, add BafA1 to the appropriate wells.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control. Note: LC3B will appear as two bands: LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Incubate with the appropriate secondary antibody and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control. Normalize LC3-II to the loading control.
-
Interpretation:
-
An increase in LC3-II levels with this compound alone indicates either autophagy induction or lysosomal blockade.
-
A significant further increase in LC3-II in the (this compound + BafA1) group compared to the BafA1-only group indicates a true induction of autophagy flux.
-
A decrease in the levels of p62 (a protein degraded by autophagy) upon this compound treatment further supports autophagy induction.
-
-
Visualizations: Diagrams and Workflows
Caption: Simplified hypothetical pathway for autophagy induction by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lentztrehalose - Wikipedia [en.wikipedia.org]
- 4. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial and metabolic impacts of trehalose and trehalose analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
Lentztrehalose C vs. Trehalose: A Comparative Efficacy Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of Lentztrehalose C and trehalose, focusing on their roles as autophagy inducers and their potential therapeutic applications.
This guide provides a comprehensive comparison of this compound and trehalose, two disaccharides with significant potential in cellular stress protection and the treatment of various diseases. While trehalose has long been recognized for its beneficial properties, its efficacy is often limited by its susceptibility to enzymatic degradation. This compound, a novel analog, has emerged as a promising alternative with enhanced stability. This document delves into the available experimental data to provide a clear, objective comparison of their performance.
Executive Summary
This compound, a cyclized analog of trehalose, demonstrates significantly improved bioavailability compared to its parent compound due to its resistance to the hydrolytic enzyme trehalase. While both molecules induce autophagy, a critical cellular process for clearing damaged components, at comparable levels, the superior pharmacokinetic profile of this compound suggests it may offer enhanced therapeutic efficacy in vivo. This guide will explore the key differences in their chemical structure, stability, bioavailability, and autophagy-inducing capabilities, supported by experimental data and detailed protocols.
Structural and Functional Overview
Trehalose is a naturally occurring non-reducing disaccharide composed of two α,α-1,1-linked glucose units. It is known for its ability to protect cells and macromolecules from various environmental stressors such as desiccation, heat, and oxidative stress. A key therapeutic mechanism of trehalose is its ability to induce autophagy, a cellular recycling process implicated in neurodegenerative diseases, metabolic disorders, and cancer. However, the therapeutic application of orally administered trehalose is hampered by its rapid hydrolysis into glucose by the enzyme trehalase, which is present in the intestines and kidneys of mammals, leading to low bioavailability.[1][2]
This compound is a novel, enzyme-stable analog of trehalose.[1] It is a cyclized derivative of Lentztrehalose A and is structurally designed to resist degradation by mammalian trehalase.[1][2] This resistance to enzymatic hydrolysis is the primary advantage of this compound over trehalose, potentially leading to higher plasma concentrations and sustained therapeutic effects when administered orally.[3]
Comparative Efficacy: Data and Analysis
Enzymatic Stability
The most significant difference between this compound and trehalose lies in their stability against enzymatic degradation.
| Compound | Hydrolysis by Porcine Kidney Trehalase | Reference |
| Trehalose | Readily hydrolyzed | [2] |
| This compound | Minimally hydrolyzed | [1][2] |
Experimental Insight: Studies have demonstrated that while trehalose is efficiently broken down by trehalase, this compound remains largely intact. This enzymatic stability is a critical factor for its enhanced bioavailability.[2]
Bioavailability
The resistance of this compound to trehalase directly translates to superior bioavailability following oral administration.
| Compound | Oral Bioavailability in Mice (0.5 g/kg) | Reference |
| Trehalose | Not clearly detected in blood | [3] |
| This compound | Detected in blood at >1 µg/mL for several hours | [3] |
Experimental Insight: A pharmacokinetic study in mice showed that after oral administration, trehalose was barely detectable in the bloodstream. In stark contrast, this compound was readily absorbed, reaching significant concentrations that were maintained for several hours before being excreted.[3] This suggests that a much lower dose of this compound may be required to achieve therapeutic effects comparable to or greater than those of trehalose.
Autophagy Induction
Both trehalose and this compound are recognized as inducers of autophagy.
| Compound | Autophagy Induction in Human Cancer Cells | Quantitative Data | Reference |
| Trehalose | Induces autophagy | Dose-dependent increase in LC3-II levels | [4] |
| This compound | Induces autophagy at a comparable level to trehalose | Not yet quantitatively reported in direct comparison | [1] |
Experimental Insight: A key study reported that all lentztrehaloses, including this compound, induce autophagy in human cancer cell lines (Mewo and OVK18) at a level "comparable" to that of trehalose.[1] While direct head-to-head quantitative data for this compound is not yet published, studies on trehalose have quantified its autophagy-inducing effects through methods such as monitoring the conversion of LC3-I to LC3-II by Western blot and counting LC3-positive puncta via fluorescence microscopy.[4][5] Given its superior bioavailability, it is plausible that this compound could induce autophagy more effectively in vivo.
Experimental Protocols
Autophagy Detection via Western Blotting of LC3
This protocol is adapted from the methodology used to assess autophagy induction by trehalose and its analogs.[1][6]
-
Cell Culture and Treatment:
-
Culture human melanoma (Mewo) or ovarian cancer (OVK18) cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of trehalose or this compound (e.g., 50-100 mM) for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control to assess the level of autophagy induction.[7]
-
In Vivo Bioavailability Study in Mice
This protocol is based on the study comparing the pharmacokinetics of lentztrehaloses and trehalose.[3]
-
Animal Model:
-
Use a suitable mouse strain (e.g., ICR mice).
-
Fast the mice overnight before the experiment but allow access to water.
-
-
Drug Administration:
-
Administer trehalose or this compound orally via gavage at a specific dose (e.g., 0.5 g/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma or serum.
-
-
Sample Analysis:
-
Analyze the concentration of trehalose or this compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve for each compound.
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).
-
Visualizing the Mechanism: Signaling and Workflows
To better understand the processes discussed, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose and carnosic acid induced LC3I, LC3II ratio, P62 down-regulation and cleaved caspase 3 expression in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lentztrehalose A, B, and C for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities and Mechanisms of Novel Trehalose Analogs
Lentztrehalose A, B, and C are novel analogs of trehalose, a naturally occurring disaccharide.[1] Isolated from the actinomycete Lentzea sp., these compounds have garnered significant interest within the scientific community for their enhanced stability and diverse biological activities compared to their parent molecule.[1] This guide provides a comprehensive comparative analysis of Lentztrehalose A, B, and C, focusing on their performance in key biological assays, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary of Comparative Data
The following table summarizes the key biological activities of Lentztrehalose A, B, and C based on available experimental data. This allows for a quick and easy comparison of their principal characteristics.
| Feature | Lentztrehalose A | Lentztrehalose B | Lentztrehalose C | Trehalose (Reference) |
| Chemical Structure | 4-O-(2,3-dihydroxy-3-methylbutyl)trehalose | 4-O-(3-methyl-2-butenyl)trehalose | Cyclized analog of Lentztrehalose A | α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside |
| Stability to Mammalian Trehalase | Stable[2] | Stable[2] | Stable[2] | Hydrolyzed[2] |
| Autophagy Induction | Comparable to Trehalose[2] | Comparable to Trehalose[2] | Comparable to Trehalose[2] | Induces Autophagy[2] |
| Antioxidant Activity (ORAC Assay) | No significant activity[3] | Moderate activity[3] | Faint activity[3] | No significant activity[3] |
| Cytotoxicity | Not cytotoxic up to 200 µg/mL[4] | Not cytotoxic up to 200 µg/mL[4] | Not cytotoxic up to 200 µg/mL[4] | Not cytotoxic |
| Trehalase Inhibition | No significant inhibition[3] | Weak inhibition at high concentrations[3] | No significant inhibition[3] | Not applicable |
In-Depth Analysis of Biological Activities
Stability Against Mammalian Trehalase
A significant advantage of the Lentztrehalose series over trehalose is their resistance to hydrolysis by mammalian trehalase, an enzyme present in the intestine and kidney that readily digests trehalose into glucose.[2] This inherent stability enhances their bioavailability and potential for therapeutic applications. All three analogs, Lentztrehalose A, B, and C, have been shown to be minimally hydrolyzed by porcine kidney trehalase, making them promising candidates for in vivo studies.[2]
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its induction is a key therapeutic strategy for various neurodegenerative diseases. Trehalose is a known inducer of autophagy.[2] Experimental evidence indicates that Lentztrehalose A, B, and C all induce autophagy in human cancer cell lines at a level comparable to that of trehalose.[2] This suggests that the structural modifications in the Lentztrehalose series do not impede their ability to activate this crucial cellular pathway.
Antioxidant Properties
A notable distinction among the three analogs lies in their antioxidant capacity. Using the Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring the antioxidant potential of substances, it was found that Lentztrehalose B exhibits moderate antioxidative activity.[3] In contrast, Lentztrehalose A shows no significant antioxidant properties, and this compound displays only faint activity.[3] This unique characteristic of Lentztrehalose B suggests it may offer additional therapeutic benefits in conditions associated with oxidative stress.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which trehalose and its analogs are believed to induce autophagy is through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] While direct evidence for TFEB activation by Lentztrehaloses is still emerging, the comparable autophagy induction to trehalose strongly suggests a similar mechanism of action.
Caption: Proposed signaling pathway for Lentztrehalose-induced autophagy via TFEB activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Trehalase Stability Assay
This assay determines the resistance of Lentztrehalose analogs to enzymatic hydrolysis by trehalase.
Caption: Workflow for the trehalase stability assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the Lentztrehalose analog (or trehalose as a positive control) in a suitable buffer (e.g., 50 mM maleate buffer, pH 6.0).
-
Enzyme Addition: Add porcine kidney trehalase to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Glucose Measurement: Measure the concentration of released glucose using a commercially available glucose oxidase assay kit.
-
Data Analysis: Compare the amount of glucose released from the Lentztrehalose analogs to that released from trehalose to determine their relative stability.
Autophagy Induction Assay (LC3-II Western Blot)
This assay quantifies the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Caption: Workflow for the autophagy induction assay using Western blot for LC3-II.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, SH-SY5Y) and treat with various concentrations of Lentztrehalose A, B, C, trehalose (positive control), or vehicle (negative control) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the LC3-II/β-actin ratio to determine the level of autophagy induction.[7]
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of the Lentztrehalose analogs.
Methodology:
-
Reagent Preparation: Prepare a fluorescein sodium salt solution, a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution, and Trolox standards.
-
Assay Plate Setup: In a 96-well black microplate, add the Lentztrehalose analog, Trolox standards, or a blank (buffer).
-
Fluorescein Addition: Add the fluorescein solution to all wells.
-
Incubation: Incubate the plate at 37°C.
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) at regular intervals until the fluorescence in the blank wells has decayed.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. Subtract the AUC of the blank from the AUC of the samples and standards. Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the Lentztrehalose analogs is expressed as Trolox equivalents (TE).[4]
Conclusion
Lentztrehalose A, B, and C represent a significant advancement in the development of trehalose-based therapeutics. Their stability against enzymatic degradation and their potent autophagy-inducing properties make them attractive candidates for the treatment of neurodegenerative and other diseases. The unique antioxidant activity of Lentztrehalose B further broadens its potential therapeutic applications. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising compounds.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Autophagy-Inducing Activity of Lentztrehalose C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lentztrehalose C, a novel autophagy inducer, with the well-established autophagy-inducing agents, trehalose and rapamycin. This compound is a synthetic, enzyme-stable analog of trehalose, designed to overcome the bioavailability limitations of its natural counterpart. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways to aid researchers in evaluating its potential for therapeutic applications.
Executive Summary
This compound has been demonstrated to induce autophagy in human cancer cells at a level comparable to trehalose.[1][2][3] Its primary advantage lies in its resistance to hydrolysis by the mammalian enzyme trehalase, which rapidly digests trehalose, thereby potentially offering significantly improved bioavailability and in vivo efficacy.[1][4] While direct quantitative comparisons with the potent mTOR-dependent autophagy inducer, rapamycin, are not yet available in the literature, this guide consolidates data from various studies to provide a framework for comparison. The likely mechanism of action for this compound is through an mTOR-independent pathway involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]
Data Presentation: Comparative Efficacy of Autophagy Inducers
The following tables summarize quantitative data on the autophagy-inducing activity of trehalose and rapamycin from published studies. Based on current literature, the performance of this compound is reported to be comparable to that of trehalose.[1][2][3]
Disclaimer: The data presented below is compiled from different studies and is intended for comparative purposes. Experimental conditions such as cell lines, treatment duration, and assay methods can significantly influence the results. Therefore, direct comparison of absolute values across different studies should be made with caution.
Table 1: Comparison of Autophagy Induction by LC3-II/LC3-I Ratio (Western Blot)
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in LC3-II/LC3-I Ratio (approx.) | Reference |
| Trehalose | Human Trabecular Meshwork (hTM) cells | 100 mM | 48 hours | ~2.5-fold | [3] |
| Rapamycin | Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | 500 nM | 24 hours | Significant increase (qualitative) | [6] |
| Rapamycin | U87MG Glioblastoma Cells | 10 nM | 24 hours | ~2-fold | [7] |
| This compound | Human Cancer Cells | Not specified | Not specified | Comparable to Trehalose | [1][2] |
Table 2: Comparison of Autophagy Induction by LC3 Puncta Formation (Fluorescence Microscopy)
| Compound | Cell Line | Concentration | Treatment Duration | Observation | Reference |
| Trehalose | SH-SY5Y neuroblastoma cells | 100 mM | 24 hours | Significant increase in GFP-LC3 dots per cell | [2] |
| Trehalose | C17.2 neural stem cells | 100 mM | Not specified | Potent induction of GFP-LC3 puncta | [8] |
| Rapamycin | MCF-7 breast cancer cells | 1 µM | 4 hours | Significant increase in cells with GFP-LC3 puncta | [9] |
| This compound | Human Cancer Cells | Not specified | Not specified | Comparable to Trehalose | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the validation of this compound's autophagy-inducing activity.
Western Blot for LC3-I to LC3-II Conversion
This method is a widely accepted technique to monitor autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, trehalose (positive control), rapamycin (positive control), or vehicle (negative control) for a specified duration (e.g., 24-48 hours).
-
To assess autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) or chloroquine (50 µM) for the last 2-4 hours of the incubation period.
b. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA protein assay.
-
Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
d. SDS-PAGE and Western Blotting:
-
Separate protein samples on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane.
e. Quantification:
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control.
Fluorescence Microscopy for LC3 Puncta Formation
This assay visualizes the formation of autophagosomes, which appear as punctate structures within the cytoplasm when LC3 is fluorescently tagged.
a. Cell Culture and Transfection:
-
Plate cells on glass coverslips in a 24-well plate.
-
Transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3) using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
b. Cell Treatment:
-
Treat the transfected cells with this compound, trehalose, rapamycin, or vehicle control for the desired time.
c. Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
d. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
For each condition, capture multiple random fields of view.
-
Quantify the number of fluorescent puncta per cell or the percentage of cells with a punctate fluorescence pattern (e.g., >5 puncta per cell).
-
Image analysis can be performed manually or using automated software.
Mandatory Visualizations
Signaling Pathway
The proposed mechanism of autophagy induction by trehalose, and by extension this compound, is independent of the mTOR signaling pathway and is mediated by the transcription factor TFEB.
Caption: mTOR-independent autophagy induction by this compound via TFEB activation.
Experimental Workflow
The following diagram illustrates the workflow for validating the autophagy-inducing activity of a test compound like this compound.
Caption: Experimental workflow for validating autophagy-inducing compounds.
References
- 1. TFEB-driven endocytosis coordinates MTORC1 signaling and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lentztrehalose C in Cancer Therapy: A Comparative Analysis of Autophagy Induction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lentztrehalose C with other autophagy inducers in the context of cancer therapy. The following sections detail the mechanisms of action, present available experimental data, and outline relevant methodologies.
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the exploration of autophagy modulators as potential cancer therapeutics. This compound, a novel, enzyme-stable analog of trehalose, has emerged as a potential autophagy inducer for therapeutic applications. This guide compares this compound to established autophagy modulators, rapamycin and chloroquine, based on available preclinical data.
Overview of Compared Autophagy Inducers
This compound is a cyclized analog of lentztrehalose A, which is itself an analog of the natural disaccharide trehalose. A key advantage of lentztrehaloses is their resistance to degradation by the enzyme trehalase, which enhances their bioavailability compared to trehalose.[1][2] this compound has been shown to induce autophagy in human cancer cells at a level comparable to trehalose.[1][3]
Rapamycin and its analogs (rapalogs) are well-characterized inhibitors of the mechanistic target of rapamycin (mTOR), a key negative regulator of autophagy.[4][5] By inhibiting mTORC1, rapamycin activates the ULK1 complex, leading to the initiation of autophagosome formation.[5] It is considered a canonical autophagy inducer.
Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are widely used as autophagy inhibitors, although they are sometimes paradoxically referred to in the context of "autophagy modulation". They act at a late stage of the autophagy pathway by blocking the fusion of autophagosomes with lysosomes and inhibiting lysosomal acidification, which leads to the accumulation of autophagosomes.[2][6][7] This blockage of the autophagy flux can lead to cancer cell death.
Quantitative Data Comparison
Direct comparative studies of this compound against other autophagy inducers are limited. The following tables summarize available quantitative data from various preclinical studies. It is important to note that the data for this compound is sparse, and in some cases, data for trehalose is used as a proxy, as studies have indicated their comparable efficacy in inducing autophagy.[1][3]
Table 1: In Vitro Efficacy of Autophagy Inducers in Cancer Cell Lines
| Compound | Cancer Cell Line | Concentration | Effect | Citation |
| Lentztrehaloses (A, B, C) | Mewo (melanoma), OVK18 (ovarian) | Not specified | Induction of autophagy comparable to 100 mM trehalose | |
| Trehalose | Glioblastoma (U373-MG, T98G) | 90 mM | Increased LC3-II/LC3-I ratio | |
| Rapamycin | Ca9-22 (oral cancer) | 10, 20 µM | Increased percentage of autophagic cells (3.1% and 82.2% respectively) | [8] |
| PC-3 (prostate cancer) | Not specified | Increased autophagosome formation | [9] | |
| M14 (melanoma) | 10, 50, 100 nmol/l | Concentration-dependent induction of autophagy | [10] | |
| HeLa (cervical cancer) | 100, 200 nM | Increased expression of Beclin 1, Atg5, LC3A, and LC3B | [11] | |
| A549 (lung adenocarcinoma) | 100 nmol/L | Upregulated autophagy activity | [12] | |
| SK-N-SH, SH-SY5Y (neuroblastoma) | 20 µM | Increased LC3-II and Beclin-1 | [13] | |
| Chloroquine | EC109 (esophageal carcinoma) | 50, 100, 150, 200 µmol/l | Time- and dose-dependent suppression of cell growth; increased LC3-II and p62 | [7] |
| HCT-116 (colon cancer) | 80 µM | Increased LC3-II expression when combined with 5-FU | [14] | |
| LCC9 (breast cancer) | Not specified | Increased LC3-II formation | [15] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosage | Effect | Citation |
| Lentztrehalose | S-180 sarcoma, Ehrlich carcinoma (mice) | Not specified | Antitumor activity observed | [16] |
| Rapamycin | Lung tumors (murine model) | Not specified | 90% reduction in carcinogen-induced lung tumors | [17] |
| Chloroquine | LCC9 (breast cancer xenograft) | Not specified | Increased sensitivity to antiestrogens | [15] |
| Lung carcinoid (xenograft model) | Not specified | Suppressed tumor cell viability and proliferation | [18] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these compounds modulate autophagy differ significantly, providing distinct therapeutic opportunities.
This compound, similar to trehalose, is believed to induce autophagy through an mTOR-independent pathway.[19][20] In contrast, rapamycin directly inhibits the mTORC1 complex, a central regulator of cell growth and proliferation, thereby inducing autophagy.[5] Chloroquine acts at the final stage of autophagy, preventing the degradation of autophagic cargo by disrupting lysosomal function.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess autophagy induction.
Western Blot for LC3 and p62
This is a standard method to monitor autophagy. LC3 is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) during autophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels suggests increased autophagic flux.
-
Cell Culture and Treatment: Cancer cells are seeded in appropriate culture plates and treated with the autophagy inducer (e.g., this compound, rapamycin) or inhibitor (e.g., chloroquine) at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Autophagy Flux Assays
To distinguish between an increase in autophagosome formation and a blockage of autophagosome degradation, autophagy flux assays are employed. This often involves the use of lysosomal inhibitors like chloroquine or bafilomycin A1 in combination with the autophagy inducer being tested. A further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux.
Concluding Remarks
This compound presents an interesting profile as a potential autophagy inducer for cancer therapy, primarily due to its enhanced stability compared to trehalose.[1][2] However, the publicly available data on its specific effects in cancer models is currently limited, especially in direct comparison to well-established autophagy modulators like rapamycin and chloroquine. While it is reported to induce autophagy at levels comparable to trehalose, more rigorous quantitative studies are needed to determine its potency and therapeutic window in various cancer types.[1][3]
Rapamycin remains a benchmark for mTOR-dependent autophagy induction, with a wealth of preclinical and clinical data.[4] Chloroquine, by inhibiting autophagic flux, offers a different therapeutic strategy, particularly in combination with other anti-cancer agents.[6]
Future research should focus on head-to-head preclinical studies comparing this compound with other autophagy inducers to elucidate its relative efficacy and mechanism of action in different cancer contexts. Such studies will be crucial in determining its potential as a novel therapeutic agent for cancer treatment.
References
- 1. Autophagy inducers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review [mdpi.com]
- 3. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 6. Autophagy Agents in Clinical Trials for Cancer Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking drug-induced autophagy with chloroquine in HCT-116 colon cancer cells enhances DC maturation and T cell responses induced by tumor cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. portlandpress.com [portlandpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. MTOR-independent autophagy induced by interrupted endoplasmic reticulum-mitochondrial Ca2+ communication: a dead end in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTOR-independent autophagy induced by interrupted endoplasmic reticulum-mitochondrial Ca2+ communication: a dead end in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lentztrehalose C's Autophagy-Inducing Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lentztrehalose C, a novel, enzyme-stable analog of trehalose, and its efficacy in inducing autophagy across different human cancer cell lines. As a potential therapeutic agent for autophagy-related diseases, understanding its performance relative to its parent compound, trehalose, and other autophagy inducers is critical. This document synthesizes available experimental data, outlines relevant protocols, and visualizes the key signaling pathways involved.
Comparative Analysis of Autophagy Induction
This compound has been demonstrated to induce autophagy in human cancer cells at a level comparable to that of trehalose.[1][2][3] Unlike trehalose, which is readily hydrolyzed by the enzyme trehalase, this compound exhibits enhanced stability, making it a promising candidate for therapeutic applications.[1][2][3]
Table 1: Qualitative Comparison of Autophagy Induction by this compound and Trehalose
| Compound | Cell Line | Assay | Observed Effect on Autophagy | Reference |
| This compound | Mewo (human melanoma) | Western Blot (LC3-I/II) | Increase in LC3-II, comparable to Trehalose | Wada et al., 2015 |
| OVK18 (human ovarian cancer) | Western Blot (LC3-I/II) | Increase in LC3-II, comparable to Trehalose | Wada et al., 2015 | |
| Mewo (human melanoma) | Fluorescence Microscopy (Cyto-ID) | Increased staining of autophagic vesicles, comparable to Trehalose | Wada et al., 2015 | |
| OVK18 (human ovarian cancer) | Fluorescence Microscopy (Cyto-ID) | Increased staining of autophagic vesicles, comparable to Trehalose | Wada et al., 2015 | |
| Trehalose | Mewo (human melanoma) | Western Blot (LC3-I/II) | Increase in LC3-II | Wada et al., 2015 |
| OVK18 (human ovarian cancer) | Western Blot (LC3-I/II) | Increase in LC3-II | Wada et al., 2015 | |
| Mewo (human melanoma) | Fluorescence Microscopy (Cyto-ID) | Increased staining of autophagic vesicles | Wada et al., 2015 | |
| OVK18 (human ovarian cancer) | Fluorescence Microscopy (Cyto-ID) | Increased staining of autophagic vesicles | Wada et al., 2015 |
Note: Quantitative densitometric data for the Western blots are not publicly available in the cited literature.
Signaling Pathway
Trehalose is a known inducer of autophagy through an mTOR (mammalian target of rapamycin)-independent pathway. Given that this compound is a structural analog of trehalose and exhibits comparable autophagy-inducing activity, it is highly likely to function through a similar mTOR-independent mechanism. This pathway is distinct from other common autophagy inducers like rapamycin, which acts by directly inhibiting the mTORC1 complex.
References
Lentztrehalose C: A Comparative Analysis of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current understanding of Lentztrehalose C, a novel trehalose analog, and its potential applications in cancer therapy. By comparing its known biological effects with those of its parent compound, trehalose, this document aims to equip researchers and drug development professionals with the available data to evaluate its therapeutic promise.
Overview of this compound and its Therapeutic Rationale
This compound is a cyclized analog of Lentztrehalose A, a naturally occurring trehalose derivative isolated from the actinomycete Lentzea sp.[1]. Like its counterparts, Lentztrehalose A and B, this compound is characterized by its remarkable stability against enzymatic degradation by mammalian trehalase[1][2]. This property overcomes a significant limitation of trehalose, which is rapidly hydrolyzed in the intestine and kidneys, thereby enhancing its bioavailability and potential for systemic therapeutic applications[1][2].
The primary therapeutic interest in this compound and other trehalose analogs stems from their ability to induce autophagy, a cellular process of self-digestion that plays a complex, dual role in cancer[1][3]. While autophagy can promote the survival of established tumors, it can also act as a tumor-suppressive mechanism in the early stages of cancer development[3].
Comparative Analysis of Biological Effects
While specific quantitative data on the anti-tumor efficacy of this compound, such as IC50 values and in vivo tumor growth inhibition percentages, are not yet available in the public domain, existing studies provide a qualitative and comparative framework for its evaluation.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | Trehalose | This compound | Key Advantage of this compound |
| Enzymatic Stability | Readily hydrolyzed by mammalian trehalase[1] | Minimally hydrolyzed by mammalian trehalase[1][2] | Enhanced bioavailability and systemic exposure[2] |
| Autophagy Induction | Induces autophagy in human cancer cells[1] | Induces autophagy at a comparable level to trehalose in human cancer cells[1][4] | Potential for sustained autophagy induction due to higher stability |
| Anti-Tumor Activity | Anti-tumor activity demonstrated in some preclinical models | Anti-tumor activity in mice reported for the lentztrehalose family[5] | Potentially more effective at lower, sustained concentrations |
| Bioavailability (Oral) | Low, not clearly detected in blood after oral administration in mice[2] | Detected in blood at >1 µg/mL over several hours after oral administration in mice[2] | Suitable for oral drug development |
Mechanism of Action: The Role of Autophagy
This compound, along with its analogs, has been identified as a potent inducer of autophagy in human cancer cells[1][4]. The process of autophagy is critical in cellular homeostasis and can be modulated for therapeutic benefit in various diseases, including neurodegenerative disorders and cancer[6].
Signaling Pathway: Autophagy Induction
The precise signaling pathway through which this compound induces autophagy has not been fully elucidated. However, it is known to increase the expression of the autophagy marker protein LC3 (microtubule-associated protein 1 light chain 3)[4]. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.
Caption: Proposed mechanism of this compound-induced autophagy.
The role of autophagy in the context of this compound's anti-tumor effect requires further investigation. Autophagy can be a double-edged sword in cancer, either promoting cell death or acting as a survival mechanism[3]. Understanding the context-dependent outcome of this compound-induced autophagy is crucial for its therapeutic positioning.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Autophagy Induction Assay (Western Blot for LC3-II)
This protocol is used to quantitatively assess the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Experimental Workflow:
Caption: Workflow for assessing autophagy via LC3-II Western Blot.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Mewo) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound, trehalose (positive control), and a vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for LC3. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.
-
Analysis: The band intensities for LC3-I and LC3-II are quantified, and the ratio of LC3-II to LC3-I (or to a loading control like β-actin) is calculated to determine the level of autophagy induction.
In Vivo Anti-Tumor Activity Assessment
This protocol describes a general approach to evaluating the anti-tumor efficacy of this compound in a murine cancer model.
Experimental Workflow:
Caption: General workflow for in vivo anti-tumor efficacy studies.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A known number of cancer cells (e.g., Sarcoma 180, Ehrlich carcinoma) are implanted subcutaneously or intraperitoneally.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, trehalose, and this compound at various doses administered orally or via injection.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.
Future Directions and Unanswered Questions
The currently available data suggests that this compound is a promising candidate for further preclinical and clinical development. Its enhanced stability and bioavailability compared to trehalose make it a more attractive therapeutic agent. However, several critical questions remain to be addressed:
-
Quantitative Anti-Tumor Efficacy: What are the specific IC50 values of this compound against a panel of human cancer cell lines? How does its in vivo anti-tumor efficacy, in terms of tumor growth inhibition and survival benefit, compare quantitatively to standard-of-care chemotherapeutics?
-
Mechanism of Action: What is the precise signaling pathway through which this compound induces autophagy? Does this induced autophagy contribute to or inhibit its anti-tumor effects in different cancer contexts? Does this compound have other mechanisms of action, such as inducing apoptosis or affecting the cell cycle?
-
Safety Profile: What is the detailed toxicology and safety profile of this compound in preclinical models?
Further research focusing on these areas is essential to fully elucidate the therapeutic potential of this compound and to guide its future development as a novel anti-cancer agent.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative systems pharmacology modeling provides insight into inter‐mouse variability of Anti‐CTLA4 response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Lentztrehalose C and Trehalose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lentztrehalose C and its parent compound, trehalose. The information presented is intended to assist researchers and professionals in the fields of drug discovery and development in understanding the key differences in the absorption, distribution, metabolism, and excretion of these two molecules. This comparison is supported by experimental data from preclinical studies.
Executive Summary
This compound, a derivative of trehalose, demonstrates significantly enhanced bioavailability following oral administration compared to trehalose. This difference is primarily attributed to this compound's resistance to hydrolysis by the enzyme trehalase, which rapidly degrades trehalose in the gastrointestinal tract. The improved stability of this compound leads to systemic absorption and sustained plasma concentrations, a stark contrast to the negligible systemic exposure of orally ingested trehalose. Both compounds are known to induce autophagy, a cellular recycling process, via an mTOR-independent signaling pathway involving the transcription factor EB (TFEB). The superior pharmacokinetic profile of this compound suggests it may offer a more potent and reliable induction of this therapeutic pathway when administered orally.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and trehalose following oral administration in a murine model. The data is extracted from a pivotal comparative study.
| Parameter | This compound | Trehalose | Reference |
| Dose | 0.5 g/kg (oral) | 0.5 g/kg (oral) | [Wada et al., 2016] |
| Bioavailability | Significantly Higher | Very Low | [Wada et al., 2016] |
| Blood Concentration | >1 μg/mL for several hours | Not clearly detected | [Wada et al., 2016] |
| Excretion | Feces and Urine | Slightly detected in feces | [Wada et al., 2016] |
| Metabolism | Minimally hydrolyzed by trehalase | Rapidly hydrolyzed by trehalase into glucose | [Wada et al., 2016] |
Experimental Protocols
The pharmacokinetic data presented above is based on a key in vivo study. The detailed methodologies employed in this type of research are outlined below.
Animal Model and Dosing
-
Species: Male ICR mice.
-
Housing: Mice are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.
-
Dosing: Prior to administration, mice are fasted overnight. This compound and trehalose are dissolved in sterile water and administered orally via gavage at a dose of 0.5 g/kg body weight.
Sample Collection
-
Blood: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. Samples are collected at specified intervals and stored at -80°C.
Analytical Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Instrumentation: An HPLC system equipped with an autosampler, a pump, a column oven, and an ELSD detector is used for the quantification of this compound and trehalose in biological matrices.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of these highly polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve optimal separation.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
-
Column Temperature: The column is maintained at a constant temperature, such as 40°C, to ensure reproducibility.
-
-
ELSD Detector Settings:
-
Nebulizer Temperature: Set to a temperature that allows for efficient evaporation of the mobile phase, for instance, 40°C.
-
Evaporator Temperature: Set higher than the nebulizer temperature, for example, 80°C, to ensure complete solvent evaporation.
-
Gas Flow Rate: Nitrogen gas is used as the nebulizing gas at a specific flow rate.
-
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC system.
-
Urine: Urine samples are typically diluted with the mobile phase, centrifuged, and the supernatant is directly injected.
-
Feces: Fecal samples are homogenized in a suitable solvent, followed by extraction and a clean-up procedure to remove interfering substances before analysis.
-
-
Quantification: The concentration of this compound and trehalose in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the respective compounds.
Mandatory Visualization
Signaling Pathway: Trehalose-Induced Autophagy
Both trehalose and this compound are known to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. The pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Caption: Trehalose-induced autophagy signaling pathway.
Experimental Workflow: Comparative Fate of Oral Trehalose vs. This compound
This diagram illustrates the contrasting metabolic fates of trehalose and this compound following oral administration, highlighting the superior bioavailability of this compound.
Caption: Comparative metabolic fate of oral trehalose and this compound.
A Head-to-Head Comparison of Lentztrehalose C and Rapamycin in Autophagy Induction
In the field of cellular biology and drug discovery, the modulation of autophagy—a critical cellular recycling process—holds immense therapeutic potential for a range of diseases, including neurodegenerative disorders and cancer.[1][2] Two compounds that have garnered significant interest as autophagy inducers are the well-established mTOR inhibitor, rapamycin, and the novel disaccharide, Lentztrehalose C. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct head-to-head studies are not yet available, this guide synthesizes data from independent research to offer a comparative overview of their mechanisms and efficacy in inducing autophagy.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and rapamycin on key autophagy markers. It is important to note that these data are compiled from separate studies and experimental conditions may vary.
Table 1: Effect of this compound and Analogs on Autophagy Markers
| Compound | Cell Line | Concentration | Change in LC3-II/LC3-I Ratio | Reference |
| Lentztrehalose A, B, C | Human cancer cell lines | Not specified | Comparable to trehalose | [1][2] |
| Trehalose (as a reference) | HaCaT cells | 100 mM | Increased | [3] |
Further quantitative data for this compound specifically is limited in the currently available literature.
Table 2: Effect of Rapamycin on Autophagy Markers
| Cell Line | Concentration | Change in LC3-II/LC3-I Ratio | Change in p62 Levels | Reference |
| M14 melanoma cells | 10, 50, 100 nmol/l | Concentration-dependent increase | Not specified | [4] |
| Neuroblastoma cells | Not specified | Significantly elevated | Significantly reduced | [5] |
| MG63 osteosarcoma cells | Not specified | Increased | Decreased | [6] |
| Peritendinous tissues (in vivo) | Not specified | Significantly increased | Degradation | [7] |
Signaling Pathways
The mechanisms by which this compound and rapamycin induce autophagy are distinct, offering different strategic approaches for therapeutic intervention.
Rapamycin: The mTOR-Dependent Pathway
Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[8][9][10] Specifically, rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[4] This inhibition relieves the suppressive phosphorylation of key autophagy-initiating proteins, such as ULK1 and Atg13, leading to the formation of the autophagosome.[11][12]
This compound: An mTOR-Independent Mechanism
This compound, an analog of trehalose, is believed to induce autophagy through an mTOR-independent pathway.[1][2][13][14][15] While the precise mechanism is still under investigation, studies on trehalose suggest that it may function by causing low-grade lysosomal stress. This leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[16] This mTOR-independent activation makes compounds like this compound potentially valuable for conditions where the mTOR pathway is dysregulated or when combined with mTOR inhibitors for a synergistic effect.[15][17]
Experimental Protocols
The assessment of autophagy induction by this compound and rapamycin typically involves a combination of biochemical and imaging techniques.
Western Blotting for Autophagy Markers
This is a standard method to quantify the levels of key autophagy-related proteins.
-
Objective: To measure the conversion of LC3-I to LC3-II and the degradation of p62 (also known as SQSTM1). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or rapamycin for a specified time course. A vehicle control (e.g., DMSO for rapamycin) should be included.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to determine the relative protein expression levels.[18]
-
Fluorescence Microscopy of GFP-LC3 Puncta
This technique allows for the visualization and quantification of autophagosomes within cells.
-
Objective: To observe the formation of fluorescent puncta, which represent the recruitment of LC3 to autophagosome membranes.
-
Protocol:
-
Cell Transfection and Treatment: Seed cells on glass coverslips and transfect them with a GFP-LC3 expression vector. After 24-48 hours, treat the cells with this compound, rapamycin, or a vehicle control.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and rapamycin on autophagy.
Conclusion
Rapamycin and this compound both stand out as potent inducers of autophagy, but they operate through distinct signaling pathways. Rapamycin's well-defined mTOR-dependent mechanism provides a reliable and potent method for autophagy induction.[8][9][10] In contrast, this compound offers an alternative mTOR-independent route, which could be advantageous in contexts where mTOR signaling is compromised or for combinatorial therapies.[1][2][15][17]
The choice between these two compounds will depend on the specific research question and therapeutic context. Further direct comparative studies are necessary to fully elucidate the relative potency and potential synergistic effects of this compound and rapamycin in various cellular and disease models. This guide serves as a foundational resource based on current knowledge to aid researchers in designing and interpreting experiments aimed at modulating the critical process of autophagy.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Rapamycin Protects Against Peritendinous Fibrosis Through Activation of Autophagy [frontiersin.org]
- 8. geneonline.com [geneonline.com]
- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trehalose restores functional autophagy suppressed by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose, an mTOR-Independent Inducer of Autophagy, Inhibits Human Cytomegalovirus Infection in Multiple Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response. | Sigma-Aldrich [merckmillipore.com]
- 17. publ.icgbio.ru [publ.icgbio.ru]
- 18. Frontiers | Effect of calorie-restriction and rapamycin on autophagy and the severity of caerulein-induced experimental acute pancreatitis in mice [frontiersin.org]
Safety Operating Guide
Proper Disposal of Lentztrehalose C: A Guide for Laboratory Professionals
For immediate reference, treat Lentztrehalose C as a non-hazardous chemical waste. Follow standard laboratory procedures for chemical disposal. Small quantities can typically be dissolved in a large amount of water and flushed down the drain, while larger quantities should be collected in a designated chemical waste container for disposal by a licensed contractor.
This compound, a novel cyclized analog of trehalose, is gaining attention in biomedical research for its potential as an autophagy inducer.[1][2] While specific safety data sheets (SDS) for this compound are not yet widely available due to its novelty, its structural similarity to the non-hazardous compound trehalose and initial research findings suggest a low toxicity profile.[3] This guide provides essential information for the safe and proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with standard regulations.
Key Safety Considerations
Current research indicates that this compound exhibits low toxicity to mammalian cells and microbes.[3] It is a stable analog of trehalose and is only minimally hydrolyzed by the enzyme trehalase.[1][2] Despite its apparent low hazard, it is crucial to handle this compound with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use nitrile gloves to prevent skin contact.
-
Wear safety glasses to protect from splashes.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the form of the waste (solid or aqueous solution).
For Small Quantities (typically < 1 gram solid or < 100 mL of a dilute solution):
-
Dissolution: Dissolve the solid this compound in a large volume of water.
-
Dilution: Further dilute the solution with running water.
-
Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by flushing with a copious amount of water.
For Large Quantities or Bulk Material:
-
Collection: Collect waste this compound (solid or concentrated liquid) in a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling: The label should include "Waste this compound," the approximate quantity, and the date.
-
Storage: Store the waste container in a designated and secure chemical waste storage area.
-
Professional Disposal: Arrange for pickup and disposal by a licensed environmental waste management contractor.
Contaminated Materials:
Any materials, such as pipette tips, tubes, or paper towels, that come into contact with this compound should be disposed of in the regular laboratory solid waste stream, unless institutional policy dictates otherwise for non-hazardous chemical waste.
Quantitative Data Summary
As this compound is a research compound, specific quantitative disposal limits have not been established. The disposal procedures outlined above are based on general laboratory safety guidelines for non-hazardous chemicals. For comparison, the related compound, trehalose, is generally considered safe for drain disposal in small quantities.
| Parameter | Guideline | Source |
| Toxicity | Low toxicity to mammalian cells and microbes.[3] | Published Research |
| Regulatory Status | Not currently listed as a hazardous waste. | General Chemical Safety Information |
| Disposal of Small Quantities | Drain disposal with copious amounts of water. | Standard Laboratory Practice |
| Disposal of Large Quantities | Collection for professional disposal. | Standard Laboratory Practice |
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound. The procedures provided are derived from standard best practices for the management of non-hazardous laboratory chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Lentztrehalose C
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Lentztrehalose C in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Standard laboratory-grade disposable gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective garment. |
| Respiratory Protection | Suitable Respirator | Recommended when dust or aerosols may be generated. |
Operational and Disposal Plans
Handling Procedures:
Safe handling of this compound requires careful attention to prevent contact and inhalation.
-
Engineering Controls: Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station are mandatory.[1]
-
General Handling: Avoid direct contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use exclusively in areas equipped with appropriate exhaust ventilation.[1]
Emergency First Aid Procedures:
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water, ensuring to separate eyelids with fingers for adequate flushing.[1] Remove contact lenses if present.[1] A physician should be consulted promptly.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with plenty of water.[1] Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]
-
Inhalation: Move the individual to an area with fresh air.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water.[1] Do not induce vomiting and seek immediate medical attention.[1]
Spill Containment and Cleanup:
In case of a spill, follow these steps to contain and clean the area.
-
Ensure Personal Safety: Wear full personal protective equipment as detailed in the table above.[1]
-
Ventilation and Evacuation: Ensure the area is well-ventilated and evacuate unnecessary personnel to safe areas.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials in accordance with the disposal plan outlined below.[1]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Substance Disposal: The substance should be disposed of in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Contaminated Packaging: Any packaging that has come into contact with this compound should also be disposed of following all applicable regulations.[1]
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Standard operating procedure for this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
